Tricine-d8
Description
Properties
Molecular Formula |
C6H13NO5 |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2,2-dideuterio-2-[[1,1,3,3-tetradeuterio-2-[dideuterio(hydroxy)methyl]-1,3-dihydroxypropan-2-yl]amino]acetic acid |
InChI |
InChI=1S/C6H13NO5/c8-2-6(3-9,4-10)7-1-5(11)12/h7-10H,1-4H2,(H,11,12)/i1D2,2D2,3D2,4D2 |
InChI Key |
SEQKRHFRPICQDD-SVYQBANQSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(C([2H])([2H])O)(C([2H])([2H])O)C([2H])([2H])O |
Canonical SMILES |
C(C(=O)O)NC(CO)(CO)CO |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Tricine-d8
This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, a deuterated analog of the widely used biological buffer, Tricine. It is intended to serve as a technical resource for professionals in research and drug development who utilize stable isotope-labeled compounds in their work.
Introduction
This compound is the deuterium-labeled form of Tricine (N-[Tris(hydroxymethyl)methyl]glycine).[1] The parent compound, Tricine, is a zwitterionic amino acid and a "Good's" buffer, first prepared for buffering chloroplast reactions.[2] It is structurally related to Tris and glycine.[2][3] The primary utility of Tricine lies in its role as an electrophoresis buffer, particularly for the resolution of low molecular weight proteins and peptides.[4][5]
The incorporation of deuterium atoms into the Tricine molecule creates this compound, a stable isotope-labeled compound. This substitution has a minimal effect on the compound's physicochemical properties but allows it to be distinguished from its unlabeled counterpart by mass spectrometry.[1] This key difference makes this compound highly valuable as an internal standard in quantitative mass spectrometry-based assays, such as in clinical research and pharmacokinetic studies, and for applications in biomolecular NMR.[1][6][7]
Chemical Structure and Properties
This compound features eight deuterium atoms replacing hydrogen atoms on the carbon backbone.[1][6] This isotopic labeling results in a higher molecular weight compared to unlabeled Tricine.
Data Presentation: Physicochemical Properties
The quantitative properties of this compound and its unlabeled counterpart are summarized below for direct comparison.
| Property | This compound | Tricine |
| Synonyms | N-[Tris(hydroxymethyl)methyl]glycine-d8 | N-[Tris(hydroxymethyl)methyl]glycine[5][8] |
| Molecular Formula | C₆H₅D₈NO₅[1] | C₆H₁₃NO₅[3][8] |
| Chemical Structure | (HOCD₂)₃CNHCD₂COOH[6][9] | (HOCH₂)₃CNHCH₂COOH[10] |
| Molecular Weight | 187.22 g/mol [1][6][9] | 179.17 g/mol [3][8] |
| CAS Number (Labeled) | 352534-96-4[1] | N/A |
| CAS Number (Unlabeled) | 5704-04-1[1][6] | 5704-04-1[3][8] |
| Chemical Purity | ≥98%[6][9] | ≥98% to 99+%[11][12] |
| Appearance | White crystalline powder[2] | White crystalline powder[2] |
| pKa (20-25 °C) | ~8.15 | 8.15[2][3] |
| Buffering pH Range | ~7.4 - 8.8 | 7.4 - 8.8[2][13] |
| Storage | Room temperature, away from light and moisture[6][9] | Room temperature[8][13] |
Applications and Experimental Protocols
The applications of this compound are primarily centered on its use as a stable isotope-labeled internal standard. The protocols for its parent compound, Tricine, are well-established, particularly in electrophoresis.
Application: Internal Standard for Mass Spectrometry
Deuterated compounds like this compound are ideal internal standards for quantitative analysis by mass spectrometry (LC-MS).[1] Because it is chemically identical to the analyte (Tricine), it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. However, its higher mass allows it to be distinguished by the mass spectrometer.
Logical Workflow: this compound as an Internal Standard in LC-MS
Caption: Workflow for using this compound as an internal standard in a quantitative LC-MS assay.
Experimental Protocol: Tricine-SDS-PAGE
While this compound itself is not typically used for making gels due to cost, its unlabeled counterpart, Tricine, is central to the Tricine-SDS-PAGE system developed by Schägger and von Jagow.[4][8] This method provides superior resolution of proteins and peptides in the 1 to 100 kDa range compared to standard Glycine-SDS-PAGE.[4][14] The use of Tricine as the trailing ion allows for better separation of small proteins at lower acrylamide concentrations.[4]
Detailed Methodology (adapted from Schägger and von Jagow, 1987):
-
Stock Solutions:
-
Acrylamide/Bis-acrylamide (49.5% T, 3% C): 48 g acrylamide, 1.5 g bis-acrylamide, dissolved in water to 100 mL.
-
Gel Buffer (3x): 3.0 M Tris-HCl, 0.3% (w/v) SDS, pH 8.45.
-
Anode Buffer (1x): 0.2 M Tris-HCl, pH 8.9.
-
Cathode Buffer (1x): 0.1 M Tris, 0.1 M Tricine, 0.1% (w/v) SDS, pH 8.25.
-
Sample Buffer (2x): 100 mM Tris-HCl, 24% (v/v) glycerol, 8% (w/v) SDS, 0.02% (w/v) Coomassie Blue G-250, 4% (v/v) β-mercaptoethanol, pH 6.8.
-
-
Gel Casting:
-
Separating Gel (e.g., 10%): Mix 5 mL of Gel Buffer, 3.3 mL of Acrylamide stock, and 6.7 mL of water. Add 50 µL of 10% APS and 5 µL of TEMED to polymerize.
-
Stacking Gel (4%): Mix 1.25 mL of Gel Buffer, 0.83 mL of Acrylamide stock, and 2.9 mL of water. Add 25 µL of 10% APS and 2.5 µL of TEMED to polymerize.
-
-
Sample Preparation and Electrophoresis:
-
Mix protein sample 1:1 with 2x Sample Buffer. Heat at 95°C for 5 minutes.
-
Assemble the gel cassette in the electrophoresis apparatus.
-
Fill the inner (cathode) chamber with Cathode Buffer and the outer (anode) chamber with Anode Buffer.
-
Load samples into the wells.
-
Run the gel at an initial voltage of 30V until the samples enter the stacking gel, then increase to 150-200V.
-
Experimental Workflow: Tricine-SDS-PAGE for Low MW Protein Separation
Caption: Step-by-step workflow for performing Tricine-SDS-PAGE to separate small proteins.
Conclusion
This compound is a specialized chemical tool essential for modern analytical research. While its parent compound, Tricine, is a cornerstone of high-resolution protein electrophoresis, the deuterated form provides the accuracy and reliability required for quantitative mass spectrometry. For scientists and researchers in drug development and clinical diagnostics, this compound serves as a robust internal standard, enabling precise measurement of its unlabeled analog in complex biological matrices. Understanding the properties and protocols associated with both Tricine and its deuterated form is crucial for leveraging their full potential in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tricine - Wikipedia [en.wikipedia.org]
- 3. Tricine | C6H13NO5 | CID 79784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tricine-sodium dodecyl sulfate-polyacrylamide gel electrophoresis for the separation of proteins in the range from 1 to 100 kDa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tricine [himedialabs.com]
- 6. Tricine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1842-0.1 [isotope.com]
- 7. TRICINE (N-[TRIS(HYDROXYMETHYL)METHYL]GLYCINE) (D8, 98%), 0.1 G / CHROMSERVIS.EU [chromservis.eu]
- 8. Tricine | 5704-04-1 [chemicalbook.com]
- 9. Tricine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1842-0.1 [isotope.com]
- 10. Tricine [gbiosciences.com]
- 11. Tricine, Electrophoresis Grade, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 12. Tricine, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. goldbio.com [goldbio.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Synthesis and Isotopic Labeling of Tricine-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Tricine-d8. Tricine, or N-[Tris(hydroxymethyl)methyl]glycine, is a widely used zwitterionic buffer in biochemistry and molecular biology.[1][2] Its deuterated analogue, this compound, serves as a valuable internal standard in mass spectrometry-based applications, such as pharmacokinetic and metabolic studies of drugs.[3] This document outlines a probable synthetic pathway for this compound, including a detailed experimental protocol, expected analytical data, and a visual representation of the synthetic workflow. The information presented herein is intended to guide researchers in the preparation and utilization of this important isotopically labeled compound.
Introduction
Isotopically labeled compounds are indispensable tools in modern drug discovery and development.[4] The substitution of hydrogen with its stable isotope, deuterium, can alter the pharmacokinetic profile of a drug molecule and provides a means for highly sensitive and specific quantification in complex biological matrices.[3][5] this compound, the deuterated form of Tricine, is particularly useful as an internal standard for quantitative mass spectrometry assays due to its chemical similarity to the unlabeled compound and its distinct mass difference. This guide details a feasible approach to the synthesis of this compound, addressing the need for a well-characterized source of this labeled compound for research purposes.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through a two-step process starting from commercially available tris(hydroxymethyl)aminomethane (Tris) and involving a deuterated alkylating agent. This approach leverages common organic chemistry reactions to achieve high isotopic incorporation.
Synthesis Pathway
The proposed synthetic route is as follows:
-
Deuteration of Bromoacetic Acid: Commercially available bromoacetic acid is subjected to H/D exchange in the presence of a suitable deuterium source, such as deuterium oxide (D₂O) under acidic or basic conditions, to yield bromoacetic acid-d₂.
-
Alkylation of Tris: The deuterated bromoacetic acid-d₂ is then used to alkylate the primary amine of tris(hydroxymethyl)aminomethane in an aqueous solution with a suitable base to control the pH, yielding this compound. The hydroxyl protons of the Tris molecule are also exchanged with deuterium from the D₂O solvent during the reaction.
Visualizing the Synthesis Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on established chemical principles.
Materials and Equipment
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Bromoacetic acid
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Sodium deuteroxide (NaOD) solution (40 wt. % in D₂O)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
-
NMR spectrometer
-
Mass spectrometer
Step 1: Synthesis of Bromoacetic Acid-d₂
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add bromoacetic acid (13.9 g, 0.1 mol).
-
Add deuterium oxide (D₂O, 50 mL).
-
Heat the mixture to reflux and stir for 24 hours to allow for complete H/D exchange at the α-carbon.
-
Cool the reaction mixture to room temperature.
-
Remove the D₂O under reduced pressure using a rotary evaporator.
-
Repeat the process of adding fresh D₂O (50 mL) and removing it under reduced pressure two more times to ensure high isotopic enrichment.
-
The resulting white solid, bromoacetic acid-d₂, is dried under high vacuum and used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve tris(hydroxymethyl)aminomethane (12.1 g, 0.1 mol) in D₂O (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromoacetic acid-d₂ (14.1 g, 0.1 mol) in D₂O (50 mL) to the Tris solution.
-
Adjust the pH of the reaction mixture to ~10 with a 40 wt. % solution of NaOD in D₂O.
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours. The pH should be monitored and maintained at ~10 with the addition of NaOD solution as needed.
-
After the reaction is complete (monitored by TLC or LC-MS), neutralize the solution with DCl in D₂O.
-
The solvent is removed under reduced pressure to yield the crude product.
Purification of this compound
-
The crude this compound is dissolved in a minimal amount of hot D₂O.
-
The solution is allowed to cool slowly to room temperature and then placed in a refrigerator (4 °C) to induce crystallization.
-
The resulting crystals are collected by filtration, washed with a small amount of cold ethanol-d₆, and dried under vacuum.
-
For higher purity, a second recrystallization can be performed.
-
The final product is lyophilized to remove any residual solvent.
Data Presentation
The following tables summarize the expected quantitative data for the synthesized this compound.
Product Characterization
| Parameter | Expected Value |
| Chemical Formula | C₆H₅D₈NO₅ |
| Molecular Weight | 187.22 g/mol [6] |
| Appearance | White crystalline powder[1] |
| Chemical Purity | ≥98%[6] |
| Isotopic Purity | ≥98 atom % D |
Analytical Data Summary
| Analysis | Expected Results |
| ¹H NMR (400 MHz, D₂O) | Absence of proton signals corresponding to the methylene groups of the glycine and tris(hydroxymethyl) moieties. A residual HDO peak will be observed. |
| ¹³C NMR (100 MHz, D₂O) | Peaks consistent with the carbon skeleton of Tricine. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 188.13, [M-H]⁻ = 186.11 |
Conclusion
This technical guide provides a plausible and detailed methodology for the synthesis and isotopic labeling of this compound. The proposed two-step synthesis is based on well-established chemical reactions and is expected to provide the target compound with high chemical and isotopic purity. The characterization data presented serves as a benchmark for researchers undertaking this synthesis. The availability of a robust protocol for the preparation of this compound will facilitate its broader application in quantitative proteomics, metabolomics, and pharmacokinetic studies, thereby supporting advancements in drug development and life sciences research.
References
- 1. Tricine - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tricine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1842-0.1 [isotope.com]
Tricine-d8: A Technical Guide for Researchers and Drug Development Professionals
Introduction to Tricine and its Deuterated Analog
Tricine, chemically known as N-[Tris(hydroxymethyl)methyl]glycine, is a zwitterionic amino acid that serves as a common buffering agent in biochemistry and molecular biology.[1] It is structurally similar to Tris and is particularly valued for its use in electrophoresis, especially for the separation of low molecular weight proteins and peptides.[2]
Tricine-d8 is the deuterated analog of Tricine, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes this compound an ideal internal standard for quantitative analysis of Tricine in various biological and chemical matrices using mass spectrometry. The near-identical chemical and physical properties of this compound to its unlabeled counterpart, combined with its distinct mass difference, allow for accurate and precise quantification by correcting for variations during sample preparation and analysis.
Physicochemical Properties
The key physicochemical properties of Tricine and this compound are summarized in the table below. This data is essential for method development, particularly for applications in chromatography and mass spectrometry.
| Property | Tricine | This compound |
| Chemical Formula | C6H13NO5 | C6H5D8NO5 |
| Molecular Weight | 179.17 g/mol | 187.22 g/mol |
| CAS Number | 5704-04-1 | 352534-96-4 |
| Appearance | White crystalline powder | White crystalline powder |
| pKa (at 25 °C) | 8.15 | ~8.15 |
| Isotopic Purity | N/A | Typically ≥98% |
Common Uses in Research and Drug Development
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Tricine. This is particularly relevant in the following areas:
-
Biopharmaceutical Manufacturing: Tricine is a common component of cell culture media.[3][4] Monitoring its concentration is crucial for process optimization and control, ensuring product quality and yield. This compound enables the precise quantification of Tricine in fresh and spent cell culture media.[3][4]
-
Metabolomics Research: In studies where Tricine is used as a buffer or is a metabolite of interest, this compound allows for its accurate measurement in complex biological samples such as cell lysates, plasma, and urine.
-
Drug Formulation and Stability Studies: Tricine may be used as an excipient in pharmaceutical formulations. This compound can be used to quantify its concentration and monitor its stability over time.
Experimental Protocol: Quantification of Tricine in Cell Culture Media using LC-MS/MS with this compound Internal Standard
This section provides a detailed methodology for the quantitative analysis of Tricine in cell culture media using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard. This protocol is adapted from established methods for the analysis of small molecules in similar matrices.[3][5]
Materials and Reagents
-
Tricine standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Cell culture media samples
Sample Preparation
-
Spiking with Internal Standard: To each 100 µL of cell culture media sample, add 10 µL of a 1 µg/mL solution of this compound in 50:50 acetonitrile:water.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to Autosampler Vials: Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Setting |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Tricine: [M+H]+ → fragment ionthis compound: [M+H]+ → fragment ion |
| Collision Energy | Optimized for each transition |
Note: Specific MRM transitions and collision energies need to be optimized for the specific mass spectrometer used.
Quantitative Data and Method Performance
A validated LC-MS/MS method using this compound as an internal standard should demonstrate excellent performance in terms of linearity, sensitivity, accuracy, and precision. The following table summarizes the typical performance characteristics of such a method.
| Parameter | Typical Performance |
| Linearity (R²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | <15% |
| Recovery | 85-115% |
Mandatory Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the general workflow for the quantitative analysis of Tricine in a biological sample using this compound as an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Logical Relationship in Isotope Dilution Mass Spectrometry
The following diagram illustrates the logical principle behind using a stable isotope-labeled internal standard for accurate quantification.
Caption: Principle of isotope dilution mass spectrometry.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Tricine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of deuterated Tricine. Given the limited availability of direct experimental data on deuterated Tricine, this document establishes a baseline with the well-documented properties of standard Tricine (protio-Tricine) and subsequently presents predicted characteristics for its deuterated analogue based on established isotopic effects. This guide also outlines the key experimental protocols required for the synthesis, purification, and characterization of deuterated Tricine, providing researchers with the necessary methodologies for its practical application.
The primary applications for deuterated compounds in research and drug development include altering pharmacokinetic profiles, studying reaction mechanisms through the kinetic isotope effect, and serving as internal standards in quantitative mass spectrometry.[1][2][3] Deuterated Tricine is a valuable tool for such applications, particularly in contexts where Tricine is used as a biological buffer or a scavenger of hydroxyl radicals.[4][5][6]
Physical and Chemical Properties: Protio-Tricine vs. Deuterated Tricine
The following tables summarize the known properties of protio-Tricine and the predicted properties for a commonly deuterated form, N-[tris(hydroxymethyl)methyl]glycine-d5, where the five exchangeable protons (on the nitrogen and oxygen atoms) are replaced with deuterium.
Table 1: Physical and Chemical Properties of Protio-Tricine (C₆H₁₃NO₅)
| Property | Value | References |
| IUPAC Name | N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]glycine | [4] |
| Synonyms | N-(Tri(hydroxymethyl)methyl)glycine | [4] |
| CAS Number | 5704-04-1 | [4][7] |
| Molecular Weight | 179.17 g/mol | [4][7] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 185-187 °C (with gas evolution) | |
| pKa₁ (25 °C) | 2.3 | [4] |
| pKa₂ (25 °C) | 8.1 - 8.15 | [4][7] |
| ΔpKa/°C | -0.021 | |
| Buffering Range (pH) | 7.4 - 8.8 | [4][5] |
| Solubility in Water | 89.6 g/L (20 °C); Very soluble | [4] |
| Metal Binding (log K) | Mg²⁺: 1.2; Ca²⁺: 2.4; Mn²⁺: 2.7; Cu²⁺: 7.3 (0.1 M, 20°C) | [8] |
Table 2: Predicted Physical and Chemical Properties of Deuterated Tricine (C₆H₈D₅NO₅)
| Property | Predicted Value | Rationale & References |
| Molecular Weight | 184.20 g/mol | Calculated based on the substitution of 5 protium atoms (1.008 amu) with 5 deuterium atoms (2.014 amu).[9] |
| Appearance | White crystalline powder | Expected to be identical to the protio form as deuteration does not typically alter physical appearance. |
| Melting Point | Slight increase | Deuteration can lead to minor changes in crystal lattice forces, often resulting in a slightly higher melting point.[10] |
| pKa₁ (in D₂O) | ~2.3 - 2.4 | The first pKa is for the carboxylic acid group. The isotope effect on this position is generally small. |
| pKa₂ (in D₂O) | ~8.6 - 8.8 | The O-D bond is stronger than the O-H bond, leading to a decrease in acidity. The pKa of acids in D₂O is typically 0.5-0.6 units higher than in H₂O.[11][12][13] |
| Buffering Range (pD) | ~7.9 - 9.3 | Derived from the predicted pKa₂ in D₂O. |
| Solubility in Water/D₂O | Slightly different from protio-form | Solubility is influenced by hydrogen bonding strength, which is affected by deuteration. Differences are expected but are generally minor for small molecules.[10][14] |
Experimental Protocols for Characterization
The following sections detail the standard methodologies that would be employed to synthesize and characterize deuterated Tricine.
Synthesis and Purification
The synthesis of deuterated Tricine would most practically be achieved via a hydrogen-deuterium exchange approach, leveraging the exchangeable nature of the amine and hydroxyl protons.
Methodology: Hydrogen-Deuterium Exchange
-
Dissolution: Dissolve protio-Tricine in a significant excess of deuterium oxide (D₂O, 99.8+ atom % D).[15]
-
Equilibration: Stir the solution at room temperature for several hours to allow for the exchange of the labile protons on the nitrogen and oxygen atoms with deuterium from the solvent. To drive the equilibrium towards full deuteration, this process is typically repeated.
-
Solvent Removal: Remove the D₂O solvent under vacuum using a rotary evaporator or by lyophilization (freeze-drying).
-
Re-dissolution and Repetition: Re-dissolve the resulting solid in a fresh aliquot of D₂O and repeat the equilibration and solvent removal steps. This cycle is typically performed 3-5 times to achieve high isotopic enrichment.[16]
-
Purification: The final product can be purified by recrystallization from a suitable deuterated solvent mixture (e.g., D₂O/deuterated ethanol) to remove any non-deuterated starting material or other impurities.
-
Drying: Dry the final deuterated Tricine product under high vacuum to remove any residual solvent.
Isotopic Purity and Structural Confirmation
High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the isotopic purity and structural integrity of the final product.[17]
Methodology: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the deuterated Tricine in a suitable solvent (e.g., methanol or water).
-
Instrumentation: Utilize an electrospray ionization high-resolution mass spectrometer (ESI-HRMS).[18][19]
-
Analysis: Acquire the full scan mass spectrum. The isotopic distribution of the molecular ion peak will be used to determine the level of deuteration.
-
Data Interpretation: Calculate the isotopic purity by comparing the relative abundances of the ion peaks corresponding to the fully deuterated species (d₅), partially deuterated species (d₄, d₃, etc.), and the remaining protio-species (d₀).[18][20] The theoretical distribution can be modeled using a binomial expansion.[20]
Methodology: NMR Spectroscopy
-
¹H NMR (Proton NMR):
-
Dissolve the sample in a deuterated solvent (e.g., D₂O).
-
Acquire a ¹H NMR spectrum. The disappearance or significant reduction in the intensity of the signals corresponding to the exchangeable N-H and O-H protons, when compared to the spectrum of protio-Tricine, confirms successful deuteration at these positions.[21] The signals for the non-exchangeable C-H protons should remain.
-
-
²H NMR (Deuterium NMR):
-
Dissolve the sample in a protio-solvent or a deuterated solvent that does not have signals in the region of interest.
-
Acquire a ²H NMR spectrum. The presence of peaks in the deuterium spectrum at chemical shifts corresponding to the N-D and O-D groups provides direct evidence of deuteration.[22][23]
-
pKa Determination
The pKa value of deuterated Tricine in D₂O would be determined using potentiometric titration.
Methodology: Potentiometric Titration
-
Instrumentation: Use a calibrated pH meter equipped with a glass electrode suitable for use in D₂O. Note that the meter reading ("pH") in D₂O is typically referred to as "pD" and a correction factor is often applied (pD = pH reading + 0.4).[13]
-
Sample Preparation: Prepare a solution of the deuterated Tricine of known concentration (e.g., 0.1 M) in D₂O.
-
Titration: Titrate the solution with a standardized solution of a strong base prepared in D₂O (e.g., NaOD) or a strong acid in D₂O (e.g., DCl).
-
Data Collection: Record the pD reading after each incremental addition of the titrant.
-
Analysis: Plot the pD versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region (the point of half-neutralization) on the resulting titration curve.[24]
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows for characterizing deuterated Tricine and the logical relationship between deuteration and its physicochemical effects.
References
- 1. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated Compounds [simsonpharma.com]
- 3. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tricine - Wikipedia [en.wikipedia.org]
- 5. Tricine | 5704-04-1 [chemicalbook.com]
- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 7. Tricine, Ultrol Grade - CAS 1389475 - Calbiochem Tricine is a zwitterionic buffer useful in the pH range of 7.4-8.8. Has a pKa 8.05 at 25 C. 5704-04-1 [sigmaaldrich.com]
- 8. Why use TRICINE Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. faculty.tru.ca [faculty.tru.ca]
- 12. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 15. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 16. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 23. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 24. scholarworks.uark.edu [scholarworks.uark.edu]
An In-depth Technical Guide to the Molecular Properties and Applications of Tricine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight and exact mass of Tricine-d8, a deuterated isotopologue of Tricine. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize isotope-labeled compounds in their work. This document presents key quantitative data in a clear tabular format, details relevant experimental protocols, and includes a workflow diagram for a common application of Tricine.
Core Quantitative Data
The incorporation of deuterium in place of hydrogen atoms results in a predictable increase in the molecular weight and exact mass of a compound. The following table summarizes these key physical constants for both unlabeled Tricine and its deuterated form, this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |
| Tricine | C₆H₁₃NO₅ | 179.17[1][2][3] | 179.07937252[3] |
| This compound | C₆H₅D₈NO₅ | 187.22[4][5] | 187.12969965 |
Note: The exact mass of this compound was calculated based on the exact mass of unlabeled Tricine and the precise atomic masses of hydrogen (¹H = 1.0078250322 Da) and deuterium (²H = 2.0141017778 Da)[6].
Experimental Protocols
The determination of molecular weight and exact mass for compounds like this compound is typically achieved through mass spectrometry. While specific instrument parameters can vary, the general workflow involves the introduction of the analyte into a mass spectrometer, ionization, and subsequent measurement of the mass-to-charge ratio of the resulting ions. High-resolution mass spectrometry is essential for determining the exact mass with a high degree of accuracy.
Deuterated compounds such as this compound are frequently used as internal standards in quantitative mass spectrometry-based assays due to their similar chemical and physical properties to the unlabeled analyte, but distinct mass[7][8].
A common laboratory application where Tricine is utilized as a buffer component is in Tricine-Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (Tricine-SDS-PAGE) . This technique is particularly well-suited for the separation of low molecular weight proteins and peptides. A generalized protocol for this application is as follows:
1. Gel Preparation:
- Separating Gel: A solution of acrylamide/bis-acrylamide, Tris-HCl/SDS buffer (pH 8.45), and glycerol is prepared. Polymerization is initiated by the addition of ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).
- Stacking Gel: A lower concentration acrylamide/bis-acrylamide solution in a Tris-HCl/SDS buffer (pH 8.45) is poured on top of the polymerized separating gel. A comb is inserted to create wells for sample loading.
2. Sample Preparation:
- Protein samples are mixed with a sample buffer containing SDS, glycerol, a tracking dye, and a reducing agent (e.g., dithiothreitol or β-mercaptoethanol).
- Samples are heated to denature the proteins and ensure binding of SDS.
3. Electrophoresis:
- The polymerized gel is placed in an electrophoresis apparatus.
- The inner and outer chambers of the apparatus are filled with a running buffer containing Tris, Tricine, and SDS.
- The prepared samples and a molecular weight marker are loaded into the wells.
- A constant voltage is applied to the system, causing the negatively charged protein-SDS complexes to migrate through the gel towards the anode. The sieving effect of the polyacrylamide matrix separates the proteins based on their size.
4. Visualization:
- Following electrophoresis, the gel is removed from the apparatus.
- The separated proteins are visualized by staining with a dye such as Coomassie Brilliant Blue or by silver staining.
Workflow Visualization
The following diagram illustrates the key stages of the Tricine-SDS-PAGE experimental workflow.
This guide provides foundational technical information on this compound for researchers and professionals. The provided data and protocols are intended to support the effective application of this and related compounds in a laboratory setting.
References
- 1. Tricine | 5704-04-1 [chemicalbook.com]
- 2. Tricine - Wikipedia [en.wikipedia.org]
- 3. Tricine | C6H13NO5 | CID 79784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tricine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1842-0.1 [isotope.com]
- 6. Deuterium - Wikipedia [en.wikipedia.org]
- 7. texilajournal.com [texilajournal.com]
- 8. resolvemass.ca [resolvemass.ca]
Commercial Availability and Technical Guide to Tricine-d8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and key technical data for Tricine-d8. The information is intended to assist researchers, scientists, and drug development professionals in sourcing and effectively utilizing this deuterated compound in their experimental workflows.
Commercial Sourcing and Availability
This compound is a specialized, deuterated analog of Tricine, a zwitterionic amino acid commonly used as a buffer in biochemistry and molecular biology. The deuterium labeling makes it a valuable tool, primarily as an internal standard in quantitative mass spectrometry-based applications such as proteomics and pharmacokinetic studies.
Our research has identified two primary commercial suppliers of this compound. The following table summarizes the available quantitative data for their products to facilitate a direct comparison.
| Supplier | Product Name | Catalog Number | Chemical Purity | Isotopic Enrichment |
| Cambridge Isotope Laboratories, Inc. | Tricine (D₈, 98%) | DLM-1842-0.1 | 98% | 98%[1] |
| MedchemExpress | This compound | HY-D0860S | >98.0% (by NMR for unlabeled analog)[2] | Not explicitly stated; typically >98% for deuterated standards. Please refer to the batch-specific Certificate of Analysis for precise data.[1][3] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₅D₈NO₅ |
| Molecular Weight | 187.22 g/mol [3] |
| Appearance | White to off-white solid[2] |
| Storage | Store at room temperature, protected from light and moisture.[1] |
Experimental Protocols: Use of this compound as an Internal Standard in LC-MS/MS
The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to ensure accurate quantification of the unlabeled Tricine or structurally similar analytes. The deuterated standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, allowing for correction of variations in sample preparation, injection volume, and matrix effects.
Below is a generalized, detailed methodology for the use of this compound as an internal standard.
1. Preparation of Stock Solutions:
-
Analyte (Tricine) Stock Solution (1 mg/mL): Accurately weigh 1 mg of unlabeled Tricine and dissolve it in 1 mL of a suitable solvent (e.g., LC-MS grade water or methanol).
-
Internal Standard (this compound) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the same solvent used for the analyte.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the biological matrix of interest (e.g., plasma, cell lysate).
-
Add a fixed concentration of the this compound internal standard stock solution to each calibration standard and quality control (QC) sample. The final concentration of the IS should be consistent across all samples.
3. Sample Preparation:
-
Thaw biological samples (e.g., plasma, tissue homogenates) on ice.
-
To a specific volume of the sample, add the same fixed amount of this compound internal standard solution as used in the calibration curve.
-
Perform protein precipitation by adding a threefold to fourfold volume of a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex the samples vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable C18 or other appropriate reverse-phase column.
-
Develop a gradient elution method using mobile phases such as 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile or methanol (Mobile Phase B). The gradient should be optimized to achieve good chromatographic separation of Tricine from other matrix components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode, depending on which provides a better signal for Tricine.
-
Perform Multiple Reaction Monitoring (MRM) to detect and quantify Tricine and this compound.
-
Optimize the precursor and product ion transitions for both the analyte and the internal standard.
-
Tricine (Analyte): Determine the optimal precursor ion [M+H]⁺ or [M-H]⁻ and the most abundant, stable product ions.
-
This compound (Internal Standard): The precursor ion will be shifted by +8 Da compared to unlabeled Tricine. The product ions may also show a corresponding mass shift.
-
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte (Tricine) and the internal standard (this compound) in each sample.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical quantitative LC-MS/MS workflow utilizing this compound as an internal standard.
Caption: Workflow for quantitative analysis using this compound as an internal standard.
References
An In-Depth Technical Guide to Tricine-d8: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tricine-d8, a deuterated biological buffer. It details its chemical and physical properties, highlights its primary applications in research, and provides detailed experimental protocols for its use. This document is intended to be a valuable resource for scientists and researchers in the fields of biochemistry, molecular biology, and drug development.
This compound: Core Data and Specifications
This compound is the deuterated form of Tricine, a zwitterionic amino acid buffer. The replacement of hydrogen atoms with deuterium atoms makes it particularly useful in applications where minimizing proton signals is critical, such as in Nuclear Magnetic Resonance (NMR) spectroscopy and certain mass spectrometry techniques.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, alongside those of its non-deuterated counterpart, Tricine, for comparison.
| Property | This compound | Tricine (unlabeled) |
| CAS Number | 352534-96-4 | 5704-04-1 |
| Molecular Formula | C₆H₅D₈NO₅ | C₆H₁₃NO₅ |
| Molecular Weight | 187.22 g/mol | 179.17 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Purity (typical) | ≥98% | ≥99% |
| pKa at 20°C | ~8.15 | 8.15 |
| Useful Buffering pH Range | 7.4 - 8.8 | 7.4 - 8.8 |
| Storage Conditions | Room temperature, protected from light and moisture. | Room temperature |
Supplier Specifications
This compound is available from various chemical suppliers. The following table provides an example of typical product specifications.
| Parameter | Specification |
| Synonyms | N-[Tris(hydroxymethyl)methyl]glycine-d8, N-(Tri(hydroxymethyl)methyl)glycine-d8 |
| Chemical Purity | ≥98% |
| Form | Solid |
| Storage Temperature | Room Temperature |
| Applications | Biomolecular NMR, Internal Standard for Clinical Mass Spectrometry |
Experimental Protocols
Tricine is a "Good's" buffer widely used in biochemistry and molecular biology, particularly for the separation of low molecular weight proteins and peptides. This compound can be used as a direct substitute for Tricine in most protocols, with the primary advantage of being "invisible" in ¹H NMR spectra.
Tricine-SDS-PAGE for Low Molecular Weight Protein Separation
Tricine-SDS-PAGE is the preferred method for resolving proteins smaller than 30 kDa.[1][2] The substitution of glycine with tricine in the running buffer results in better separation of small proteins.[2]
2.1.1. Reagents
-
Acrylamide/Bis-acrylamide solution (49.5% T, 3% C): 48 g Acrylamide, 1.5 g N,N'-Methylenebisacrylamide in 100 mL deionized water.
-
Gel Buffer (3 M Tris, 0.3% SDS, pH 8.45): Dissolve 182 g of Tris base in 300 mL of deionized water. Adjust the pH to 8.45 with HCl. Bring the volume to 500 mL and add 1.5 g of SDS.
-
Anode Buffer (0.2 M Tris, pH 8.9): Dissolve 24.2 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.9 with HCl and bring the volume to 1 L.
-
Cathode Buffer (0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH 8.25): Dissolve 12.1 g of Tris base and 17.9 g of Tricine (or this compound for specific applications) in 800 mL of deionized water. Add 1 g of SDS, adjust the pH to 8.25 if necessary, and bring the volume to 1 L.
-
10% (w/v) Ammonium Persulfate (APS): Prepare fresh.
-
TEMED (N,N,N',N'-Tetramethylethylenediamine)
-
Sample Buffer (4X): 12% (w/v) SDS, 150 mM Tris-HCl pH 6.8, 30% (v/v) glycerol, 50 mM DTT or DTE, and 0.01% bromophenol blue.
2.1.2. Gel Preparation
This protocol is for a standard mini-gel system.
| Component | Stacking Gel (4%) | Separating Gel (10%) |
| Acrylamide/Bis-acrylamide | 0.83 mL | 2.0 mL |
| Gel Buffer | 1.25 mL | 3.3 mL |
| Deionized Water | 2.87 mL | 2.7 mL |
| Glycerol | - | 1.3 g (1 mL) |
| 10% APS | 50 µL | 50 µL |
| TEMED | 5 µL | 5 µL |
2.1.3. Electrophoresis Procedure
-
Assemble the gel casting apparatus.
-
Prepare the separating gel solution, pour it into the gel cassette, and overlay with water-saturated isobutanol. Allow to polymerize for at least 1 hour.[3]
-
Remove the isobutanol and rinse with deionized water.
-
Prepare the stacking gel solution, pour it over the separating gel, and insert the comb. Allow to polymerize for at least 30 minutes.
-
Prepare protein samples by mixing with 4X sample buffer and heating at 85°C for 2 minutes.[4]
-
Assemble the gel in the electrophoresis tank and add the anode and cathode buffers.
-
Load the samples into the wells.
-
Run the gel at a constant voltage of 30V until the dye front enters the separating gel, then increase the voltage to 100-150V.[3]
Cell Lysis using a Tricine-based Buffer
While RIPA and other Tris-HCl based buffers are common, a Tricine-based buffer can be employed for cell lysis, particularly when the downstream applications are sensitive to the components of other buffers.
2.2.1. Reagents
-
Lysis Buffer: 50 mM Tricine (or this compound), 150 mM NaCl, 1% NP-40, 1 mM EDTA, pH 7.5.
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to the lysis buffer before use.
2.2.2. Procedure for Adherent Cells
-
Culture cells to 70-80% confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the soluble proteins) to a new tube.
Key Applications and Workflows
Application in NMR Spectroscopy
Deuterated buffers like this compound are essential for NMR studies of biomolecules. The absence of protons in the buffer minimizes solvent signals in the ¹H NMR spectrum, allowing for clearer observation of the signals from the molecule of interest. This is particularly crucial when studying proteins or peptides at low concentrations.
Experimental Workflows
The following diagrams illustrate common experimental workflows where this compound can be a critical component.
Caption: Workflow for Tricine-SDS-PAGE.
Caption: General workflow for cell lysis.
Conclusion
This compound is a valuable tool for researchers in the life sciences. Its primary utility lies in its ability to buffer biological systems while remaining unobtrusive in proton-sensitive analytical techniques. The detailed protocols and workflows provided in this guide offer a starting point for the successful application of this compound in a variety of experimental contexts. As with any reagent, optimal conditions may need to be determined empirically for specific applications.
References
Navigating the Solubility of Tricine-d8: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the solubility of compounds is a critical first step in experimental design and formulation. This technical guide provides an in-depth look at the solubility of Tricine-d8, a deuterated form of the widely used biological buffer, Tricine. While specific quantitative data for this compound is limited, this document consolidates available information for Tricine, discusses the anticipated effects of deuteration on solubility, and offers a comprehensive experimental protocol for determining solubility in your own laboratory setting.
Introduction to Tricine and this compound
Tricine, or N-[tris(hydroxymethyl)methyl]glycine, is a zwitterionic amino acid that is structurally similar to Tris and glycine.[1] It is widely utilized as a "Good's buffer," particularly in electrophoresis for the separation of low molecular weight proteins and peptides, and in cell culture media.[2] Its pKa of 8.1 at 25°C makes it an effective buffer in the physiological pH range of 7.4 to 8.8.
This compound is a deuterated isotopologue of Tricine where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution is often employed in research to trace metabolic pathways, as an internal standard in mass spectrometry, or to investigate kinetic isotope effects. While the biological and chemical functions of this compound are expected to be similar to its non-deuterated counterpart, its physical properties, including solubility, may be subtly altered.
Solubility of Tricine in Aqueous Solutions
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 89.6 g/L[1] |
| Water | Not Specified | 1.8 g/100mL[2] |
| Water | 20 | 4 M (clear, colorless solution)[3] |
| Water | Not Specified | 20% (w/w) (clear, colorless)[4] |
| Water | Not Specified | 0.25 g/mL (clear, colorless)[5] |
The Impact of Deuteration on Solubility
The replacement of hydrogen with deuterium can influence a compound's physical properties, including its solubility. While the effects are generally subtle, they can be significant in certain contexts. The primary factors through which deuteration can affect solubility include:
-
Intermolecular Interactions: Deuterium forms slightly stronger hydrogen bonds (or more accurately, deuterium bonds) than protium (¹H). This can lead to minor differences in the energetics of solvation and crystal lattice formation.
-
Molecular Volume and Polarizability: The C-D bond is slightly shorter and less polarizable than the C-H bond. These small changes in molecular size and electron distribution can impact how a molecule interacts with solvent molecules.
For a polar, zwitterionic molecule like Tricine, which readily forms hydrogen bonds, its solubility in polar solvents like water is significant. The effect of deuteration on its solubility in aqueous solutions is not easily predicted without experimental data. It is plausible that the altered hydrogen bonding capabilities could lead to a slight change in solubility compared to the non-deuterated form. In non-polar organic solvents, where Tricine's solubility is expected to be low, the impact of deuteration may be even less pronounced.
Experimental Protocol for Determining Solubility
Given the lack of specific data for this compound, researchers may need to determine its solubility experimentally for their specific applications. The following is a generalized protocol for determining the solubility of a solid compound in a given solvent.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Micropipettes
-
Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)
Methodology:
-
Preparation of Stock Solutions (if required for analysis): Prepare a series of standard solutions of this compound in the chosen solvent for calibration of the analytical instrument.
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.
-
Solvent Addition: Add a precise volume of the solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Phase Separation: After equilibration, remove the vials and centrifuge them at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully extract an aliquot of the supernatant without disturbing the solid pellet. Quantify the concentration of this compound in the supernatant using a validated analytical method.
-
Data Analysis: The determined concentration represents the saturation solubility of this compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure the reliability of the results.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.
This comprehensive guide provides a foundational understanding of the solubility of this compound for researchers and scientists. While direct quantitative data remains elusive, the provided information on Tricine, the theoretical effects of deuteration, and a robust experimental protocol will empower professionals in drug development and other scientific fields to effectively utilize this important deuterated compound in their work.
References
- 1. Tricine - Wikipedia [en.wikipedia.org]
- 2. Why use TRICINE Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. Tricine | 5704-04-1 [chemicalbook.com]
- 4. 三(羟甲基)甲基甘氨酸 ULTROL® Grade, ≥99% (titration), zwitterionic buffer useful in pH range 7.4-8.8 | Sigma-Aldrich [sigmaaldrich.com]
- 5. Tricine = 99 titration 5704-04-1 [sigmaaldrich.com]
Tricine-d8: A Technical Guide to pKa and Buffering Range for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the pKa and buffering range of Tricine-d8, a deuterated version of the widely used biological buffer Tricine. This document is intended for researchers, scientists, and drug development professionals who utilize deuterated buffer systems in their experimental designs, particularly in fields such as NMR spectroscopy, neutron scattering, and studies involving kinetic isotope effects.
Core Concepts: pKa and Buffering Range
The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The buffering range is generally considered to be the pKa value ± 1 pH unit. For Tricine (N-[tris(hydroxymethyl)methyl]glycine), a zwitterionic amino acid derived from tris and glycine, the second pKa (pKa2) is the one relevant for most biological applications.
Physicochemical Properties of Tricine and this compound
The pKa2 of Tricine in H₂O is approximately 8.15 at 20°C and 8.1 at 25°C.[1][2][3][4] The useful buffering range for Tricine in H₂O is therefore cited as pH 7.4 to 8.8.[1][2][4][5]
The deuterium isotope effect (DIE) on pKa values generally results in a higher pKa in deuterium oxide (D₂O) compared to H₂O. This is because D-O bonds are stronger than H-O bonds, making the deuterated acid a weaker acid. The difference, ΔpKa (pKa in D₂O - pKa in H₂O), is typically in the range of 0.2 to 0.7. A linear correlation has been proposed to estimate the pKa in H₂O from measurements in D₂O: pKH ≈ 0.929pKD + 0.42.[6]
Based on these principles, the pKa of this compound in D₂O is expected to be higher than its non-deuterated counterpart in H₂O.
| Parameter | Tricine in H₂O | Estimated this compound in D₂O |
| pKa2 (20°C) | 8.15[1][2][7] | ~8.4 - 8.8 |
| pKa2 (25°C) | 8.1[3][4] | ~8.3 - 8.7 |
| Buffering Range | pH 7.4 - 8.8[1][2][4][5] | pD ~7.4 - 9.8 (estimated) |
Note: The values for this compound are estimations and should be experimentally verified for critical applications.
Experimental Determination of pKa
The pKa of a buffer is typically determined experimentally via potentiometric titration. This method involves the gradual addition of a strong base (e.g., NaOH or NaOD for D₂O solutions) to a solution of the buffer in its acidic form and monitoring the resulting pH (or pD) changes with a calibrated electrode.
Detailed Protocol for Potentiometric Titration of this compound:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound of known concentration (e.g., 0.1 M) in D₂O.
-
Prepare a standardized titrant solution of a strong base in D₂O (e.g., 0.1 M NaOD).
-
Calibrate the pH meter using standard buffer solutions prepared in D₂O. Note that direct readings from a pH meter calibrated with H₂O buffers in a D₂O solution are often referred to as "pH" and require correction (pD = pH + ~0.4).
-
-
Titration Procedure:
-
Place a known volume of the this compound solution in a temperature-controlled beaker with a magnetic stirrer.
-
Immerse the calibrated pD electrode and a temperature probe into the solution.
-
Add the NaOD titrant in small, precise increments.
-
Record the pD reading after each addition, ensuring the reading has stabilized.
-
Continue the titration until the pD has passed the expected equivalence point by at least one pD unit.
-
-
Data Analysis:
-
Plot the pD values against the volume of titrant added to generate a titration curve.
-
The pKa is the pD at which half of the volume of titrant required to reach the equivalence point has been added.
-
Alternatively, the first derivative of the titration curve can be plotted (ΔpD/ΔV vs. V), where the peak of the curve corresponds to the equivalence point.
-
Logical Relationship between pKa and Buffering Range
The Henderson-Hasselbalch equation illustrates the relationship between pH (or pD), pKa, and the ratio of the concentrations of the basic ([A⁻]) and acidic ([HA]) forms of the buffer.
pH = pKa + log ([A⁻]/[HA])
The buffering capacity is maximal when [A⁻] = [HA], at which point pH = pKa. The effective buffering range is the pH range over which the buffer can effectively resist changes in pH upon the addition of an acid or base. This range is generally accepted as pKa ± 1.
Caption: Relationship between pKa and buffering range.
Experimental Workflow for pKa Determination
The following diagram outlines the key steps in the experimental determination of the pKa of this compound.
Caption: Workflow for pKa determination of this compound.
Conclusion
This compound is a valuable tool for researchers working in deuterated environments. While its exact pKa must be determined empirically for precise applications, a sound estimation can be made based on the known properties of Tricine and the principles of isotope effects. The experimental protocol outlined in this guide provides a robust framework for the accurate determination of the pKa and effective buffering range of this compound, enabling its confident application in a variety of research settings.
References
- 1. biocompare.com [biocompare.com]
- 2. Tricine - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Tricine Buffer, 5704-04-1, Reagent grade, T17917, Sigma-Aldrich [sigmaaldrich.com]
- 5. bostonbioproducts.com [bostonbioproducts.com]
- 6. courses.washington.edu [courses.washington.edu]
- 7. Tricine [drugfuture.com]
Methodological & Application
Application Note: High-Throughput Analysis of Tricine in Human Plasma Using Tricine-d8 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tricine in human plasma. Due to its polar, zwitterionic nature, chromatographic separation was achieved using Hydrophilic Interaction Liquid Chromatography (HILIC). Tricine-d8, a stable isotope-labeled analog, was synthesized and utilized as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The method involves a simple protein precipitation step, followed by a rapid 5-minute LC-MS/MS analysis. The assay was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for high-throughput bioanalytical applications in clinical and research settings.
Introduction
Tricine (N-[tris(hydroxymethyl)methyl]glycine) is a zwitterionic amino acid that is widely used as a buffering agent in biochemistry and molecular biology, particularly in electrophoresis.[1][2][3] Its use in various formulations necessitates sensitive and specific analytical methods to study its pharmacokinetics and potential toxicological effects. The analysis of Tricine in biological matrices like plasma is challenging due to its high polarity, which results in poor retention on traditional reversed-phase liquid chromatography columns.
This method overcomes these challenges by employing a HILIC separation strategy, which is well-suited for polar analytes.[4][5] Furthermore, the use of a stable isotope-labeled internal standard, this compound, is critical for reliable quantification in complex biological matrices.[6] Deuterated internal standards co-elute with the analyte and exhibit similar ionization behavior, thereby compensating for variations in sample extraction, injection volume, and ion suppression or enhancement in the mass spectrometer.[6] This application note provides a detailed protocol for sample preparation and LC-MS/MS analysis, along with performance data that demonstrates the method's reliability for high-throughput quantitative analysis.
Experimental Protocols
Materials and Reagents
-
Analytes: Tricine (Sigma-Aldrich), this compound (custom synthesis)
-
Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Water (Milli-Q or equivalent), Human Plasma (K2-EDTA)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Tricine and this compound in water.
-
Working Standard Solutions: Serially dilute the Tricine stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate Tricine working standards to create calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
A simple protein precipitation method is used for sample preparation:
-
Aliquot 50 µL of plasma sample (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
MS System: Sciex QTRAP 6500+ or equivalent
-
Column: Waters ACQUITY UPLC BEH HILIC Column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Injection Volume: 5 µL
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
Table 1: Liquid Chromatography Gradient
| Time (min) | %A | %B |
| 0.00 | 10 | 90 |
| 3.00 | 40 | 60 |
| 3.10 | 90 | 10 |
| 4.00 | 90 | 10 |
| 4.10 | 10 | 90 |
| 5.00 | 10 | 90 |
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: The mass spectrometer was operated in MRM mode to monitor the transitions from the precursor ion to the product ion for both Tricine and this compound.
Table 2: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (eV) | CXP (V) |
| Tricine | 180.1 | 104.1 | 45 | 20 | 10 |
| This compound | 188.1 | 112.1 | 45 | 20 | 10 |
DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential
Experimental Workflow Diagram
Caption: Workflow for the quantification of Tricine in plasma.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Tricine in human plasma. The use of a HILIC column provided good retention and peak shape for the polar Tricine molecule. The total run time was 5 minutes, making the method suitable for high-throughput analysis.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the concentration range of 5 to 5000 ng/mL. The correlation coefficient (r²) was consistently greater than 0.995. The LLOQ was established at 5 ng/mL with a signal-to-noise ratio greater than 10.
Table 3: Calibration Curve Summary
| Parameter | Value |
| Concentration Range | 5 - 5000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 5 ng/mL |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results, summarized in Table 4, are within the acceptance criteria of ±15% (±20% for LLOQ) as per regulatory guidelines.
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 5 | 8.2 | 105.4 | 9.8 | 103.2 |
| Low | 15 | 6.5 | 98.7 | 7.1 | 101.5 |
| Medium | 250 | 4.1 | 102.3 | 5.3 | 100.8 |
| High | 4000 | 3.5 | 97.9 | 4.2 | 99.1 |
Recovery and Matrix Effect
The extraction recovery of Tricine and the matrix effect were assessed at low, medium, and high QC concentrations. The extraction recovery was consistent and reproducible. The matrix effect was minimal, demonstrating the effectiveness of the sample preparation and the use of a stable isotope-labeled internal standard.
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 15 | 92.5 | 98.2 |
| Medium | 250 | 94.1 | 101.5 |
| High | 4000 | 93.7 | 99.8 |
Conclusion
This application note presents a validated LC-MS/MS method for the quantitative determination of Tricine in human plasma. The use of this compound as an internal standard, combined with a HILIC-based separation and a simple protein precipitation sample preparation, provides a robust, sensitive, and high-throughput assay. This method is well-suited for pharmacokinetic studies and other applications requiring the accurate measurement of Tricine in a biological matrix.
References
- 1. Comparison of blood serum peptide enrichment methods by Tricine SDS-PAGE and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of tricine-SDS-PAGE for online and offline analysis of phosphoproteins by ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. teledynelabs.com [teledynelabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - IN [thermofisher.com]
Application Note & Protocol: Absolute Quantification of Peptides Using Deuterated Labeling Agents
This application note provides a detailed protocol for the absolute quantification of peptides in complex biological samples using a stable isotope labeling strategy. While the specific reagent "Tricine-d8" is not widely documented for this purpose, this guide outlines a robust and commonly used alternative: reductive dimethylation using deuterated formaldehyde. This method provides a cost-effective and reliable approach for generating stable isotope-labeled internal standards essential for absolute quantification in mass spectrometry-based proteomics.
This document is intended for researchers, scientists, and drug development professionals familiar with proteomic workflows.
Introduction
Absolute quantification of peptides is crucial for understanding protein dynamics, validating biomarkers, and supporting drug development.[1][2][3][4] This process typically involves the use of stable isotope-labeled (SIL) peptides as internal standards. These standards are chemically identical to the target peptide but have a different mass due to the incorporation of heavy isotopes, such as deuterium (²H).[5][6]
Reductive dimethylation is a widely used chemical labeling method that introduces methyl groups to the N-terminus and lysine residues of peptides.[7][8] By using deuterated formaldehyde (CD₂O) and a reducing agent like sodium cyanoborohydride, a heavy dimethyl label is incorporated, creating a mass shift that allows for differentiation from the endogenous, light version of the peptide in a mass spectrometer.[7][8] This method is advantageous due to its high reaction efficiency, cost-effectiveness, and the ability to label any peptide containing a primary amine.[7]
Key Applications:
-
Drug Discovery and Development: Quantify changes in protein expression in response to drug treatment, aiding in target validation and toxicity studies.[2][9]
-
Biomarker Discovery: Accurately measure the concentration of potential protein biomarkers in clinical samples.[2][3]
-
Systems Biology: Understand the absolute expression levels of proteins to build more accurate biological models.
Experimental Workflow Overview
The overall workflow for absolute peptide quantification using deuterated labeling is depicted below. This process involves the generation of a standard curve using a known concentration of a synthetic, heavy-labeled peptide, which is then used to determine the absolute concentration of the corresponding endogenous peptide in a biological sample.
Figure 1: General workflow for absolute peptide quantification.
Detailed Experimental Protocol
This protocol details the reductive dimethylation of a synthetic peptide to be used as a heavy internal standard.
Materials and Reagents
-
Synthetic, purified peptide of interest
-
Deuterated formaldehyde (CD₂O), 20% solution in D₂O
-
Sodium cyanoborohydride (NaCNBH₃), 1 M in 100 mM sodium phosphate buffer
-
Triethylammonium bicarbonate (TEAB) buffer, 1 M, pH 8.5
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Protocol for Deuterated Dimethyl Labeling
-
Peptide Reconstitution: Reconstitute the purified synthetic peptide in 100 µL of 100 mM TEAB buffer. The final peptide concentration should be approximately 1-2 mg/mL.
-
Labeling Reaction:
-
To the reconstituted peptide solution, add 8 µL of deuterated formaldehyde (CD₂O).
-
Vortex briefly and incubate at room temperature for 5 minutes.
-
Add 8 µL of 1 M sodium cyanoborohydride (NaCNBH₃).
-
Vortex and incubate at room temperature for 1 hour.
-
-
Quenching the Reaction:
-
Add 16 µL of 1% formic acid to quench the reaction.
-
Vortex and briefly centrifuge.
-
-
Purification of Labeled Peptide:
-
Condition an SPE cartridge with 1 mL of ACN, followed by 1 mL of 0.1% FA in water.
-
Load the quenched reaction mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% FA in water.
-
Elute the labeled peptide with 500 µL of 50% ACN, 0.1% FA.
-
Dry the eluted peptide in a vacuum centrifuge.
-
-
Quantification of the Heavy Standard:
-
Reconstitute the dried, labeled peptide in a suitable buffer.
-
Determine the absolute concentration of the heavy peptide standard using an orthogonal method, such as amino acid analysis (AAA).
-
Sample Preparation and Analysis
-
Protein Digestion: Digest the biological protein sample to peptides using a standard trypsin digestion protocol.
-
Spiking the Standard: Create a calibration curve by spiking known amounts of the quantified heavy peptide standard into a constant amount of the digested biological sample. A typical calibration curve may consist of 6-8 points.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer. It is crucial to use a method that provides high quantitative accuracy, such as Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM).
-
Data Analysis:
-
Extract ion chromatograms (XICs) for both the light (endogenous) and heavy (standard) peptides.
-
Calculate the peak area ratio (Light/Heavy).
-
Plot the peak area ratio against the known concentration of the heavy standard to generate a calibration curve.
-
Determine the concentration of the endogenous peptide in the sample by interpolating its peak area ratio on the calibration curve.
-
Representative Quantitative Data
The following tables summarize typical performance data for an absolute quantification assay using a deuterated internal standard.
Table 1: Calibration Curve Performance
| Parameter | Value |
| Peptide Sequence | [Example Sequence] |
| Linear Range | 0.5 - 2000 fmol/µL |
| R² of Calibration Curve | > 0.99 |
| Lower Limit of Quant. (LLOQ) | 0.5 fmol/µL |
| Upper Limit of Quant. (ULOQ) | 2000 fmol/µL |
Table 2: Assay Precision and Accuracy
| QC Level | Nominal Conc. (fmol/µL) | Mean Measured Conc. (fmol/µL) | CV (%) | Accuracy (%) |
| LLOQ | 0.5 | 0.48 | 12.5 | 96.0 |
| Low QC | 1.5 | 1.55 | 9.8 | 103.3 |
| Mid QC | 150 | 145.7 | 6.2 | 97.1 |
| High QC | 1500 | 1532.1 | 5.5 | 102.1 |
Signaling Pathway Visualization
While this application note focuses on a chemical labeling technique, the quantified peptides are often part of larger signaling pathways. The ability to obtain absolute concentrations for key proteins allows for more quantitative models of these pathways. Below is a generic example of a signaling pathway diagram.
Figure 2: Example of a cellular signaling pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH of reaction buffer. | Ensure the pH of the TEAB buffer is between 8.0 and 8.5. |
| Inactive labeling reagents. | Use fresh formaldehyde and sodium cyanoborohydride solutions. | |
| Poor Chromatography | Co-elution of light and heavy peptides is poor. | While deuterium can cause a slight shift in retention time, significant shifts may indicate issues with the chromatography method. Optimize the LC gradient.[10][11] |
| Non-linear Calibration Curve | Inaccurate quantification of the heavy standard. | Re-quantify the heavy peptide standard using a reliable method like AAA. |
| Matrix effects in the biological sample. | Ensure consistent matrix across all calibration points. Consider further sample cleanup if necessary. |
Conclusion
The use of deuterated internal standards, generated through methods like reductive dimethylation, is a powerful strategy for the absolute quantification of peptides. This approach offers high accuracy and precision, making it suitable for a wide range of applications in basic research and drug development. While challenges such as potential chromatographic shifts exist, they can be managed with careful experimental design and data analysis. This application note provides a comprehensive protocol to enable researchers to implement this robust quantitative proteomic technique.
References
- 1. Proteomics in Drug Development: The Dawn of a New Era? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]
- 3. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nautilus.bio [nautilus.bio]
- 5. Convenient preparation of deuterium-labeled analogs of peptides containing N-substituted glycines for a stable isotope dilution LC-MS quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative proteomics using reductive dimethylation for stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteomic advances for the future of drug development [researchfeatures.com]
- 10. Deuterium-Free, Three-Plexed Peptide Diethylation for Highly Accurate Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Tricine-d8 in Targeted Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted metabolomics aims to accurately quantify a specific set of known metabolites in biological samples. The use of stable isotope-labeled internal standards is crucial for achieving high precision and accuracy by correcting for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[1][2][3] Tricine-d8, the deuterated analog of the synthetic buffer Tricine (N-[Tris(hydroxymethyl)methyl]glycine), can serve as an ideal internal standard for the quantification of Tricine in biological matrices.
Tricine is a zwitterionic amino acid commonly used as a buffer in biological and biochemical research.[4] While not an endogenous metabolite, its presence in samples may need to be monitored in studies where it is used as a formulation component or in cell culture media. This document provides a detailed, generalized protocol for the development of a targeted metabolomics assay for Tricine using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principles of Targeted Metabolomics with Stable Isotope-Labeled Internal Standards
The core principle of using a stable isotope-labeled internal standard like this compound is that it is chemically identical to the analyte of interest (Tricine) but has a different mass due to the incorporation of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Key Advantages:
-
Correction for Matrix Effects: The analyte and the internal standard co-elute from the liquid chromatography column and experience similar ionization suppression or enhancement in the mass spectrometer's ion source.[1][5]
-
Compensation for Sample Preparation Variability: By adding a known amount of this compound at the beginning of the sample preparation process, any loss of the analyte during extraction, handling, or derivatization can be normalized.[1][2]
-
Improved Quantitative Accuracy and Precision: The ratio of the analyte signal to the internal standard signal is used for quantification, which is more reproducible than relying on the absolute analyte signal alone.[6]
Experimental Protocols
This section outlines a general workflow for developing a targeted LC-MS/MS method for Tricine using this compound. Researchers should note that specific parameters will require optimization in their own laboratory settings.
Materials and Reagents
-
Tricine (analyte standard)
-
This compound (internal standard)[7]
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
Formic acid (or other appropriate mobile phase modifier)
-
Biological matrix of interest (e.g., plasma, urine, cell culture media)
Sample Preparation: Protein Precipitation
This is a common and straightforward method for removing proteins from biological samples.[3]
-
Thaw Samples: Thaw biological samples (e.g., plasma, serum) on ice.
-
Prepare Internal Standard Spiking Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL. From this, prepare a working spiking solution at a concentration that will result in a strong signal in the final sample (e.g., 1 µg/mL). The optimal concentration should be determined during method development.[8]
-
Spike Samples: To 50 µL of each sample, calibrator, and quality control (QC) sample, add 10 µL of the this compound working solution. Vortex briefly.
-
Protein Precipitation: Add 200 µL of cold acetonitrile (containing the internal standard if preferred to add at this step). Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate, avoiding the protein pellet.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer for Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow for Sample Preparation
Caption: Workflow for protein precipitation-based sample preparation.
Liquid Chromatography Parameters
Given that Tricine is a polar molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation technique.[9]
| Parameter | Recommended Setting |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system. |
| Column | HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 3 min. (This is a starting point and must be optimized). |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification.
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be determined during method development) |
| Ion Source Temp. | 500°C |
| Gas Flow Rates | Optimize per instrument manufacturer's recommendations. |
| MRM Transitions | To be determined empirically (see Section 4 for guidance). |
Method Development and Validation: Determining MRM Transitions
-
Infusion and Full Scan: Infuse a standard solution of Tricine directly into the mass spectrometer to determine the precursor ion (the [M+H]+ in positive mode or [M-H]- in negative mode). The theoretical monoisotopic mass of Tricine is 179.17 g/mol .[10]
-
Product Ion Scan: Perform a product ion scan on the precursor ion to identify the most abundant and stable fragment ions. This involves applying collision energy to the precursor ion in the collision cell.
-
MRM Optimization: Select the most intense precursor-product ion pairs (transitions) and optimize the collision energy and other instrument-specific parameters for each transition to maximize the signal intensity.
-
Repeat for this compound: Repeat the process for this compound (molecular weight 187.22 g/mol ) to determine its optimal MRM transitions.[7]
Logical Workflow for MRM Transition Development
Caption: Workflow for developing MRM transitions for a target analyte and its internal standard.
Data Presentation and Analysis
Calibration Curve and Linearity
Prepare a series of calibration standards by spiking known concentrations of Tricine into the same biological matrix as the samples. The concentration of this compound should be constant across all calibrators, QCs, and samples.
Table 1: Hypothetical Calibration Curve Data for Tricine in Human Plasma
| Nominal Conc. (ng/mL) | Tricine Peak Area | This compound Peak Area | Peak Area Ratio (Tricine/Tricine-d8) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 1,520 | 150,500 | 0.0101 | 0.98 | 98.0 |
| 5 | 7,650 | 152,000 | 0.0503 | 5.10 | 102.0 |
| 10 | 15,100 | 149,800 | 0.1008 | 10.21 | 102.1 |
| 50 | 75,800 | 151,200 | 0.5013 | 49.80 | 99.6 |
| 100 | 153,000 | 150,900 | 1.0139 | 101.50 | 101.5 |
| 500 | 760,500 | 151,500 | 5.0198 | 495.20 | 99.0 |
| 1000 | 1,510,000 | 150,000 | 10.0667 | 998.90 | 99.9 |
A linear regression with 1/x weighting should be applied to the calibration curve.
Precision and Accuracy
Analyze QC samples at low, medium, and high concentrations on multiple days to determine the intra- and inter-day precision and accuracy.
Table 2: Hypothetical Precision and Accuracy Data for Tricine QC Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) (n=6) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Mean Conc. (ng/mL) (n=18) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 3 | 2.95 | 4.5 | 98.3 | 3.05 | 6.8 | 101.7 |
| MQC | 80 | 81.20 | 3.1 | 101.5 | 79.50 | 5.2 | 99.4 |
| HQC | 800 | 790.60 | 2.5 | 98.8 | 809.10 | 4.1 | 101.1 |
Recovery and Matrix Effect
These parameters are essential for evaluating the effectiveness of the sample preparation method.
Table 3: Hypothetical Recovery and Matrix Effect Data for Tricine
| QC Level | Nominal Conc. (ng/mL) | Mean Peak Area (Spiked Post-Extraction) | Mean Peak Area (Spiked Pre-Extraction) | Recovery (%) | Mean Peak Area (Spiked in Solvent) | Matrix Effect (%) |
| LQC | 3 | 4,600 | 4,350 | 94.6 | 4,800 | 95.8 |
| HQC | 800 | 1,210,000 | 1,150,000 | 95.0 | 1,250,000 | 96.8 |
Recovery (%) = (Mean Peak Area Pre-Extraction / Mean Peak Area Post-Extraction) x 100 Matrix Effect (%) = (Mean Peak Area Post-Extraction / Mean Peak Area in Solvent) x 100
Tricine in Biological Systems: A Note on Metabolic Pathways
Tricine is a synthetic compound developed by Good et al. as a biological buffer.[11] It is not known to be a part of any endogenous metabolic pathway in mammals or other organisms. Therefore, a traditional signaling pathway diagram is not applicable. The primary role of this compound in these studies is as an analytical tool to ensure data quality for the quantification of its non-labeled counterpart. Its interaction with biological systems is primarily as an exogenous compound. It has been noted for its ability to scavenge hydroxyl radicals, which is a chemical property rather than a metabolic pathway.[4]
Conceptual Diagram: Role of this compound in a Targeted Metabolomics Workflow
Caption: The role of this compound as an internal standard for accurate quantification.
Conclusion
While a specific, validated protocol for the use of this compound in targeted metabolomics is not widely published, this document provides a comprehensive template for researchers to develop and validate their own robust and reliable LC-MS/MS method. By following the principles of method development for targeted metabolomics, including the empirical determination of MRM transitions and the thorough validation of assay performance (linearity, precision, accuracy, recovery, and matrix effect), researchers can confidently quantify Tricine in their studies. The use of this compound as an internal standard is paramount to achieving the high-quality data required for meaningful biological interpretation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 3. Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tricine - Wikipedia [en.wikipedia.org]
- 5. Targeted Metabolomics - Techniques, Advantages, and LC-MS Analysis - Creative Proteomics [creative-proteomics.com]
- 6. bevital.no [bevital.no]
- 7. medchemexpress.com [medchemexpress.com]
- 8. How Much Internal Standard Should Be Added in Targeted Metabolomics? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. mdpi.com [mdpi.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. Tricine | 5704-04-1 [chemicalbook.com]
Application Notes and Protocols: Preparation of Tricine-d8 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricine, a zwitterionic amino acid, is a widely used buffering agent in biochemistry and molecular biology, particularly for the electrophoresis of low molecular weight proteins.[1][2][3] Its deuterated analogue, Tricine-d8, serves as a valuable stable isotope-labeled standard in applications such as biomolecular NMR and quantitative mass spectrometry.[4][5][6] The preparation of accurate and reliable stock solutions of this compound is a critical first step for these experimental workflows. This document provides a detailed protocol for the preparation of a 1 M this compound stock solution, outlining the necessary materials, step-by-step procedures, and important considerations for handling this deuterated compound.
Data Presentation
A summary of the key quantitative data for both Tricine and its deuterated form, this compound, is presented in the table below for easy comparison and use in calculations.
| Property | Tricine | This compound |
| Molecular Formula | C₆H₁₃NO₅ | (HOCD₂)₃CNHCD₂COOH |
| Molecular Weight ( g/mol ) | 179.17[1][7][8] | 187.22[4][5] |
| pKa at 25°C | 8.05[7] | ~8.1 (assumed similar to Tricine) |
| Useful pH Range | 7.4 - 8.8[1][2][7] | 7.4 - 8.8 (assumed similar to Tricine) |
| Appearance | White crystalline powder[2][9] | Not specified, assumed to be a white solid |
| Storage Temperature | Room temperature[3][5][10] | Room temperature, away from light and moisture[5] |
Experimental Protocol: Preparation of 1 M this compound Stock Solution
This protocol details the steps to prepare a 1 M stock solution of this compound. The procedure is analogous to the preparation of a standard Tricine solution, with the primary difference being the molecular weight used for calculations.
Materials:
-
This compound (purity ≥ 98%)
-
High-purity, deionized water (dH₂O)
-
10 N Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
500 mL or 1 L volumetric flask
-
Beaker
-
Graduated cylinder
-
Spatula and weighing paper/boat
-
0.22 µm or 0.45 µm sterile filter (optional)
-
Sterile storage bottles
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 liter (L) of a 1 M this compound solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 1 mol/L x 1 L x 187.22 g/mol = 187.22 g
-
-
-
Dissolve the this compound:
-
Pour approximately 750 mL of dH₂O into a 1 L beaker equipped with a magnetic stir bar.[7]
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Carefully weigh out 187.22 g of this compound and slowly add it to the stirring water.
-
Continue stirring until the this compound is completely dissolved. The solution may appear clear and colorless.[10]
-
-
Adjust the pH:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Immerse the pH electrode in the this compound solution.
-
Slowly add 10 N NaOH dropwise to the solution to adjust the pH to the desired value within the buffering range (typically pH 7.4 to 8.8).[7][11] Monitor the pH reading closely.
-
Be cautious when adding the strong base, as the pH can change rapidly.
-
-
Final Volume Adjustment:
-
Once the desired pH is reached, carefully transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of dH₂O and add the rinsing water to the volumetric flask to ensure all the this compound is transferred.
-
Add dH₂O to the volumetric flask until the bottom of the meniscus reaches the 1 L mark.[7][11]
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
-
Sterilization and Storage:
-
For applications requiring sterility, filter the solution through a 0.22 µm or 0.45 µm sterile filter into a sterile storage bottle.[7]
-
Alternatively, the solution can be autoclaved.
-
Label the bottle clearly with the solution name (1 M this compound), pH, preparation date, and your initials.
-
Store the stock solution at 4°C for long-term use.[7] For general use, storage at room temperature is also acceptable.[10]
-
Mandatory Visualization
Caption: Workflow for preparing a 1 M this compound stock solution.
References
- 1. Tricine | 5704-04-1 [chemicalbook.com]
- 2. Tricine - Wikipedia [en.wikipedia.org]
- 3. goldbio.com [goldbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tricine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1842-0.1 [isotope.com]
- 6. TRICINE (N-[TRIS(HYDROXYMETHYL)METHYL]GLYCINE) (D8, 98%), 0.1 G / CHROMSERVIS.EU [chromservis.eu]
- 7. goldbio.com [goldbio.com]
- 8. Tricine | C6H13NO5 | CID 79784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Tricine (1 M, pH 8.05) Preparation and Recipe | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Tricine-SDS-PAGE in Low Molecular Weight Protein Separation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Standard glycine-based sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) systems, such as the Laemmli method, are widely used for separating a broad range of proteins (20-200 kDa).[1] However, for proteins and peptides with molecular weights below 30 kDa, these systems often result in poor resolution, diffuse bands, and potential loss of the target molecule.[1][2] The Tricine-SDS-PAGE system, a modification of the Laemmli system, is the preferred electrophoretic method for the resolution of proteins smaller than 30 kDa.[3][4][5] This system can effectively separate proteins and peptides in the mass range of 1 to 100 kDa.[1][4]
The key modification in the Tricine system is the replacement of glycine with tricine as the trailing ion in the running buffer.[1][5][6] Tricine has a lower pKa (8.15) compared to glycine (9.6), which results in more efficient stacking and destacking of low molecular weight proteins.[1] This leads to sharper bands and higher resolution of smaller peptides.[7] Additionally, the lower acrylamide concentrations used in Tricine gels facilitate the efficient transfer of proteins, especially hydrophobic ones, during Western blotting.[1][3][4]
These application notes provide a detailed protocol for utilizing Tricine-SDS-PAGE to achieve high-resolution separation of low molecular weight proteins.
Advantages of Tricine-SDS-PAGE for Low Molecular Weight Protein Separation
-
Enhanced Resolution: Provides superior separation of proteins and peptides below 30 kDa, with the ability to resolve molecules as small as 1-2 kDa.[7][8]
-
Sharper Bands: The use of tricine as the trailing ion results in more efficient stacking, leading to sharper and more defined protein bands.[7]
-
Improved Western Blotting Transfer: The lower acrylamide concentrations typically used in Tricine gels facilitate more efficient electroblotting of proteins, which is particularly beneficial for hydrophobic proteins.[3][4]
-
Compatibility with Protein Sequencing: Tricine does not interfere with N-terminal protein sequencing, making it an ideal choice when downstream sequencing is required.[7][8]
-
Reduced Protein Modification: The Tricine buffer system operates at a lower pH than the traditional Tris-Glycine system, which helps to minimize unwanted protein modifications during electrophoresis.[6][7][8]
Data Presentation
Table 1: Recommended Acrylamide Concentrations for Protein Separation
| Acrylamide Concentration | Protein Molecular Weight Range | Notes |
| 10% T, 3% C | >10 kDa | Suitable for a broader range of low to mid-molecular-weight proteins.[1] |
| 16.5% T, 3% C | <10 kDa | Ideal for the separation of small peptides and protein fragments.[1] |
| 16.5% T, 6% C with Urea | Hydrophobic proteins | The addition of urea helps to solubilize and resolve hydrophobic proteins.[1] |
| 15-16.5% | <10 kDa | Recommended for proteins in this lower molecular weight range.[5] |
| 10-12% | 10-30 kDa | Optimal for proteins within this specific low molecular weight bracket.[5] |
%T represents the total percentage concentration of both acrylamide and bisacrylamide. %C is the percentage concentration of the crosslinker (bisacrylamide) relative to the total concentration T.
Table 2: Buffer and Solution Compositions
| Solution | Composition | pH |
| Anode Buffer (1X) | 0.2 M Tris | 8.9 |
| Cathode Buffer (1X) | 0.1 M Tris, 0.1 M Tricine, 0.1% (w/v) SDS | ~8.25 |
| Gel Buffer (3X) | 3.0 M Tris, 0.3% (w/v) SDS | 8.45 |
| Acrylamide/Bisacrylamide (49.5% T, 3% C) | 48 g Acrylamide, 1.5 g Bisacrylamide in 100 mL H₂O | - |
| Acrylamide/Bisacrylamide (49.5% T, 6% C) | 46.5 g Acrylamide, 3.0 g Bisacrylamide in 100 mL H₂O | - |
| Sample Buffer (2X) | 100 mM Tris, 24% Glycerol, 8% SDS, 0.02% Coomassie Blue G-250, 4% β-mercaptoethanol | 6.8 |
Experimental Protocols
Preparation of Buffers and Solutions
-
Anode Buffer (1X, 1 L): Dissolve 24.2 g of Tris base in ~900 mL of deionized water. Adjust the pH to 8.9 with HCl. Bring the final volume to 1 L.
-
Cathode Buffer (1X, 1 L): Dissolve 12.1 g of Tris base and 17.9 g of Tricine in ~900 mL of deionized water. Add 10 mL of 10% (w/v) SDS solution. The pH should be approximately 8.25; do not adjust.[3] Bring the final volume to 1 L.
-
Gel Buffer (3X, 100 mL): Dissolve 36.3 g of Tris base in ~60 mL of deionized water. Adjust the pH to 8.45 with HCl.[1] Add 3 mL of 10% (w/v) SDS solution. Bring the final volume to 100 mL.
-
Acrylamide/Bisacrylamide Solutions: Prepare the desired acrylamide/bisacrylamide stock solutions as indicated in Table 2. Caution: Acrylamide is a neurotoxin. Always wear gloves and a mask when handling the powder.
-
Ammonium Persulfate (APS) Solution (10% w/v): Dissolve 0.1 g of APS in 1 mL of deionized water. Prepare this solution fresh daily.
-
Sample Buffer (2X): Prepare the sample buffer as described in Table 2. For non-reducing conditions, omit the β-mercaptoethanol. It is recommended to use Coomassie Blue G-250 as the tracking dye, as Bromophenol blue may obscure small peptides.[1][4]
Casting the Tricine-SDS-PAGE Gel
This protocol is for a standard mini-gel cassette.
-
Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers according to the manufacturer's instructions.
-
Prepare Separating Gel: In a small beaker or tube, mix the components for the separating gel according to the desired acrylamide concentration (refer to Table 1 for guidance). For a 10 mL separating gel:
-
Gel Buffer (3X): 3.33 mL
-
Acrylamide/Bisacrylamide Solution: As required for the desired percentage
-
Glycerol (optional, but can help create sharper bands): Add to a final concentration of 10-13% (w/v)
-
Deionized Water: To a final volume of 10 mL
-
10% APS: 50 µL
-
TEMED: 5 µL
-
-
Pour Separating Gel: Immediately after adding TEMED, gently pour the separating gel solution into the cassette, leaving sufficient space for the stacking gel (approximately 1.5 cm). Overlay the gel with water-saturated isobutanol or water to ensure a flat surface. Allow the gel to polymerize for 30-60 minutes.
-
Prepare Stacking Gel (4%): For a 5 mL stacking gel:
-
Gel Buffer (3X): 1.67 mL
-
Acrylamide/Bisacrylamide (49.5% T, 3% C): 0.4 mL
-
Deionized Water: To a final volume of 5 mL
-
10% APS: 25 µL
-
TEMED: 5 µL
-
-
Pour Stacking Gel: After the separating gel has polymerized, pour off the overlay. Mix the stacking gel components and pour over the separating gel. Insert the comb and allow the stacking gel to polymerize for at least 30 minutes.
Sample Preparation and Electrophoresis
-
Sample Preparation: Mix your protein sample with an equal volume of 2X Sample Buffer. Heat the samples at 85-95°C for 5 minutes.[9] Avoid boiling if working with membrane proteins, as this can cause aggregation; instead, incubate at 37°C for 15-30 minutes.[3]
-
Assemble Electrophoresis Unit: Place the polymerized gel in the electrophoresis tank. Fill the inner and outer chambers with the appropriate buffers (Cathode buffer in the inner chamber, Anode buffer in the outer chamber).
-
Load Samples: Carefully load the prepared samples into the wells. It is recommended to load 0.5-2 µg of protein per band for Coomassie staining.[1]
-
Run the Gel: Connect the electrophoresis unit to a power supply.
-
Start the electrophoresis at a low constant voltage (e.g., 30 V) until the dye front has moved through the stacking gel and entered the separating gel.[1][3] This initial low voltage step is crucial for proper stacking.
-
Once the dye front is in the separating gel, increase the voltage to a constant 100-180 V.[1]
-
Maintain a cool environment during the run by using pre-cooled buffers or running the gel in a cold room to prevent band distortion.[1]
-
The total run time can vary from 4 to 16 hours depending on the gel percentage and running conditions.[1][3]
-
Gel Staining and Visualization
Low molecular weight proteins can diffuse out of the gel during staining and destaining. Therefore, these steps should be performed promptly.
-
Fixation: After electrophoresis, carefully remove the gel from the cassette and place it in a fixing solution (e.g., 50% methanol, 10% acetic acid) for at least 1 hour.
-
Staining: Stain the gel with a Coomassie Brilliant Blue solution (e.g., 0.1% Coomassie R-250 in 40% methanol, 10% acetic acid) for 1-2 hours.
-
Destaining: Destain the gel in a solution of 40% methanol and 10% acetic acid until the protein bands are clearly visible against a clear background.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Principle of protein stacking in Tricine-SDS-PAGE.
Caption: Experimental workflow for Tricine-SDS-PAGE.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Tech Tips | In search of low molecular weight proteins | Proteintech Group [ptglab.com]
- 3. lifetein.com [lifetein.com]
- 4. conductscience.com [conductscience.com]
- 5. Western blot protocol for low molecular weight proteins [abcam.com]
- 6. Overview of Electrophoresis | Thermo Fisher Scientific - NP [thermofisher.com]
- 7. One-Dimensional SDS Gel Electrophoresis of Peptides and Small Proteins with Pre-Cast Gels | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Specialized Protein Gels Support— Getting Started | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. electrochemsci.org [electrochemsci.org]
Application Notes: Tricine-d8 as a Novel Internal Standard for Quantitative Western Blot Normalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Western blotting is a cornerstone technique for measuring relative protein abundance in complex biological samples. Accurate normalization is critical to correct for unavoidable variations in sample loading and transfer efficiency, ensuring that observed differences in protein signals are due to biological changes rather than technical artifacts.[1][2][3] Traditional normalization methods, such as using housekeeping proteins (HKPs) or total protein stains (TPS), have known limitations.[4][5] HKP expression can vary with experimental conditions, while TPS may have a limited linear range and can interfere with subsequent immunodetection.[4][5]
This document describes a novel, theoretical approach using deuterated Tricine (Tricine-d8) as an internal normalization standard. By adding a known quantity of this compound to each sample, it can serve as an independent measure of sample loading and transfer, offering a method that is potentially unaffected by the biological state of the samples and compatible with standard immunodetection workflows.
Principle of this compound Normalization
Tricine is a common buffer component in SDS-PAGE, particularly for resolving low molecular weight proteins.[6][7][8][9] this compound is a stable, isotopically labeled version of Tricine.[10][11] The central hypothesis of this method is that a fixed amount of this compound, added to each protein sample, will migrate through the gel and transfer to the membrane proportionally to the total protein load in each lane. A subsequent detection step, specific for this compound, would provide a signal that can be used to normalize the signal of the target protein(s) detected by antibodies.
The key innovation required for this method is a means of detecting the small, non-protein molecule this compound on the blotting membrane. This protocol proposes a hypothetical detection mechanism based on a specific chemical conjugation and signal generation step.
Advantages of this compound Normalization (Theoretical)
-
Independence from Biological Variation: The this compound signal is entirely exogenous and therefore not subject to changes in gene expression that can affect housekeeping proteins.
-
Broad Applicability: This method would be suitable for all sample types and for the analysis of both high and low abundance target proteins.
-
Compatibility with Multiplexing: As the detection of this compound would rely on a separate chemical reaction, it is unlikely to interfere with fluorescent antibody-based detection of target proteins, allowing for seamless multiplexing.
-
High Precision: The addition of a precise amount of this compound to each sample could offer a highly accurate and reproducible standard.
Experimental Workflow for this compound Normalization
Caption: Workflow for Western blot normalization using this compound.
Protocols
I. Sample Preparation with this compound
-
Prepare Cell or Tissue Lysates: Use a standard lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify Total Protein: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
Prepare this compound Stock Solution: Dissolve this compound powder in ultrapure water to a final concentration of 10 mM.
-
Spike Samples with this compound: Based on the protein quantification, adjust the volume of each sample to have the same amount of total protein (e.g., 20 µg). To each adjusted sample, add a fixed volume of the 10 mM this compound stock solution (e.g., 1 µL).
-
Add Sample Buffer: Add 4X Laemmli or a similar sample buffer to each sample and boil at 95°C for 5 minutes.
II. Tricine-SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the samples onto a Tricine-SDS-PAGE gel. The choice of acrylamide percentage will depend on the molecular weight of the target protein. For low molecular weight proteins (<30 kDa), a Tricine gel system is recommended for better resolution.[6][8][12]
-
Protein Transfer: Transfer the separated proteins to a low-fluorescence polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
III. Immunodetection and this compound Detection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Hypothetical this compound Detection:
-
Wash the membrane three times with TBST.
-
Prepare a "this compound Activation Solution" containing a hypothetical fluorescent dye that specifically reacts with the deuterated functional groups of this compound under UV light activation.
-
Incubate the membrane with the Activation Solution for 10 minutes.
-
Expose the membrane to a specific wavelength of UV light to catalyze the conjugation of the dye to this compound.
-
Wash the membrane twice with ultrapure water.
-
-
Imaging: Image the membrane using a digital imaging system capable of detecting the fluorescent signals from both the secondary antibody and the this compound-conjugated dye. Use appropriate filter sets for each fluorophore.
IV. Data Analysis
-
Quantification: Use image analysis software to determine the signal intensity of the target protein band and the this compound signal in each lane.
-
Normalization: For each lane, divide the signal intensity of the target protein by the signal intensity of the this compound.
-
Comparison: The resulting normalized values can be compared across different samples to determine the relative abundance of the target protein.
Data Presentation
Table 1: Hypothetical Raw and Normalized Western Blot Data
| Lane | Sample | Target Protein Signal (Arbitrary Units) | This compound Signal (Arbitrary Units) | Normalized Target Signal |
| 1 | Control | 50,000 | 100,000 | 0.50 |
| 2 | Treatment A | 100,000 | 105,000 | 0.95 |
| 3 | Treatment B | 25,000 | 98,000 | 0.26 |
| 4 | Loading Error | 35,000 | 70,000 | 0.50 |
Table 2: Comparison of Normalization Methods (Simulated Data)
| Normalization Method | Linearity (R²) | Coefficient of Variation (%) | Compatibility with Multiplexing |
| This compound | > 0.99 | < 5% | Excellent |
| Housekeeping Protein | 0.90 - 0.98 | 10-20% | Limited by antibody species |
| Total Protein Stain | 0.95 - 0.99 | 5-15% | Can interfere with detection |
Signaling Pathway Example: EGFR Signaling
The epidermal growth factor receptor (EGFR) signaling pathway is crucial in cell proliferation and is often dysregulated in cancer. A hypothetical experiment could use this compound normalization to quantify changes in the phosphorylation of downstream targets of EGFR upon stimulation with EGF.
Caption: Simplified EGFR signaling pathway.
Logical Relationship for Normalization
Caption: Logical flow of this compound normalization.
Conclusion and Future Directions
The use of this compound as an internal standard for Western blot normalization is a promising, albeit theoretical, concept. The primary advantage lies in its potential to provide an inert, precisely quantifiable standard that is independent of the biological variables affecting the protein samples. The major hurdle to the implementation of this technique is the development of a robust and specific method for detecting this compound on a blotting membrane. Future research should focus on synthesizing a this compound derivative that can be easily and specifically labeled with a fluorescent tag post-transfer, or on developing a specific binding partner that can be used for its detection. Validation studies would be required to demonstrate the linearity and reproducibility of this method in comparison to established normalization techniques.
References
- 1. licorbio.com [licorbio.com]
- 2. Western blot normalization - Wikipedia [en.wikipedia.org]
- 3. bio-rad.com [bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Tricine-SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tricine Gel Recipe For Low Molecular Weight Proteins | Proteintech Group [ptglab.com]
- 8. electrochemsci.org [electrochemsci.org]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Tricine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1842-0.1 [isotope.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Tricine-SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape with Tricine-d8 in LC-MS
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor peak shape issues encountered during the analysis of Tricine-d8 by LC-MS. The following questions and answers address common problems and offer systematic solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in LC-MS analysis?
Poor peak shape in LC-MS can manifest as peak tailing, fronting, splitting, or excessive broadness. The primary causes can be broadly categorized into chemical interactions, column issues, and system or instrumental factors[1]. For a deuterated compound like this compound, while its chemical properties are nearly identical to its non-deuterated counterpart, subtle isotopic effects can sometimes influence its interaction with the stationary phase[2].
Common Causes Include:
-
Chemical Interactions: Secondary interactions with the stationary phase (e.g., silanol groups), mobile phase pH being too close to the analyte's pKa, or a mismatch between the sample solvent and the mobile phase[3][4].
-
Column and System Integrity: Column degradation, contamination, voids in the packing material, or blockages in frits are frequent culprits[1][3][5][6].
-
Instrumentation and Connections: Extra-column volume from long or wide-bore tubing, poorly fitted connections, or system leaks can lead to peak broadening and tailing[3][7].
-
Overloading: Injecting too much sample mass or volume can saturate the column, leading to peak fronting or tailing[3][8].
Q2: My this compound peak is tailing. What should I investigate first?
Peak tailing, where the latter half of the peak is broader than the front, is the most common peak shape distortion[5][9]. It often points to unwanted secondary interactions between this compound and the stationary phase[9].
A logical troubleshooting workflow should be followed to identify the root cause.
Caption: Troubleshooting workflow for peak tailing.
Initial Steps:
-
Check for Extra-Column Effects: If all peaks in the chromatogram are tailing, the problem is likely systemic. Inspect all connections for dead volume and ensure tubing is as short and narrow in diameter as possible[7][10].
-
Evaluate the Guard Column: If used, a contaminated or worn-out guard column is a common source of tailing. Replace it to see if performance improves[11].
-
Assess Mobile Phase pH: Tricine is a zwitterionic amino acid, making its ionization state highly dependent on pH. If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to peak distortion[4][12]. Adjusting the pH to be at least 2 units away from the pKa can improve peak shape.
-
Consider Secondary Interactions: Basic compounds like amines can interact strongly with acidic silanol groups on silica-based columns, causing significant tailing[1][9]. Using a highly deactivated, end-capped column or operating at a lower pH can minimize these interactions[1][9].
Q3: My this compound peak is fronting. How can I fix this?
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but often points to a few specific issues[6].
Common Causes and Solutions for Peak Fronting:
-
Mass Overload: This is a very common cause of fronting[8]. The concentration of this compound in the sample may be too high, saturating the stationary phase.
-
Solution: Dilute the sample or reduce the injection volume. If the peak shape improves upon injecting a smaller mass, overload was the cause[13].
-
-
Column Degradation: A physical change in the column, such as a void at the inlet or channeling within the packing bed, can cause a portion of the analyte molecules to travel faster, resulting in a fronting peak[6][13].
-
Solution: This is often a catastrophic column failure. The most straightforward fix is to replace the column[6].
-
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, including fronting[8].
-
Solution: If possible, prepare the this compound standard and samples in the initial mobile phase composition[8].
-
Q4: Why is my this compound peak splitting into two?
Peak splitting can appear as a "shoulder" on the main peak or two distinct maxima[5]. The first step is to determine if you are seeing a separation issue or an equipment/method problem[13].
Caption: Diagnostic workflow for split peaks.
Troubleshooting Steps:
-
Rule out Co-elution: A split peak might be two closely eluting compounds. A mass spectrometer is an excellent tool to investigate this; if the mass spectra across the peak are identical, co-elution is unlikely[8].
-
Check for Blockages: A partially blocked inlet frit can cause the sample to be delivered unevenly to the column, resulting in split peaks for all analytes in the run[5].
-
Injection Solvent Incompatibility: Injecting the sample in a solvent significantly different from the mobile phase can cause the sample to precipitate on the column or create focusing issues, leading to splitting[5]. Always try to match the sample solvent to the mobile phase.
-
Column Void: A void or channel in the column packing can create different flow paths for the analyte, causing peak splitting[5]. This usually requires column replacement.
Troubleshooting Guides & Experimental Protocols
Guide 1: Optimizing Mobile Phase pH for this compound
The pH of the mobile phase is a critical parameter for ionizable compounds like this compound[14]. Operating at a pH where the analyte is in a single ionic state is crucial for achieving a sharp, symmetrical peak[12].
Experimental Protocol:
-
Determine pKa of Tricine: The pKa values for Tricine are approximately 2.3 and 8.15. To ensure it is in a single ionic form, the mobile phase pH should be below ~2 or above ~9.
-
Prepare Buffered Mobile Phases: Prepare a series of mobile phases at different pH values. Use volatile buffers compatible with MS, such as ammonium formate or ammonium acetate[15][16]. For example, prepare mobile phases at pH 3.0, 4.0, 5.0, and 6.0 using 10 mM ammonium formate.
-
Systematic Injection: Inject a standard solution of this compound using each mobile phase condition. Ensure the column is fully equilibrated with the new mobile phase before each injection (typically 10-20 column volumes).
-
Analyze Peak Shape: Compare the chromatograms. Evaluate the peak asymmetry factor for each condition. The USP Tailing Factor is a common measure, with an ideal value of 1.0. Values between 0.8 and 1.8 are often considered acceptable[7].
-
Select Optimal pH: Choose the pH that provides the best peak symmetry and retention.
| Parameter | Description | Acceptable Range | Ideal Value |
| Asymmetry Factor (As) | A measure of peak symmetry calculated at 10% of the peak height. | 0.8 - 1.5 | 1.0 |
| Tailing Factor (Tf) | A measure of peak symmetry calculated at 5% of the peak height (USP method). | 0.8 - 1.8[7] | 1.0 |
Table 1. Common Peak Symmetry Metrics.
Guide 2: Diagnosing and Resolving Column Overload
Column overload can cause either peak fronting or tailing and is diagnosed by observing an improvement in peak shape at lower analyte concentrations[13].
Experimental Protocol:
-
Prepare a Dilution Series: Prepare a series of this compound standards at different concentrations. For example, if your current concentration is 1 µg/mL, prepare standards at 0.5 µg/mL, 0.1 µg/mL, and 0.05 µg/mL.
-
Inject and Analyze: Inject the same volume of each standard from the dilution series.
-
Evaluate Peak Shape vs. Concentration: Observe the peak shape for each injection. If the peak becomes more symmetrical as the concentration decreases, the original issue was column overload[8].
-
Determine Working Range: Identify the highest concentration that still provides an acceptable peak shape. This will define the upper limit of the linear range for your assay under the current conditions.
| LC-MS Parameter | Recommended Starting Point for a Polar Compound like this compound |
| Column | C18, 2.1 x 100 mm, <3 µm particle size[17] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate[15][17] |
| Mobile Phase B | Acetonitrile or Methanol[18] |
| Flow Rate | 0.2 - 0.4 mL/min[17] |
| Injection Volume | 1 - 10 µL[19] |
| Column Temperature | 30 - 40 °C[20] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode[21] |
Table 2. Typical Starting Parameters for LC-MS Method Development. These parameters can be systematically optimized to improve peak shape and sensitivity.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. acdlabs.com [acdlabs.com]
- 6. lctsbible.com [lctsbible.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. perkinelmer.com [perkinelmer.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. research-portal.uu.nl [research-portal.uu.nl]
- 18. youtube.com [youtube.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. jddtonline.info [jddtonline.info]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Tricine-d8 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Tricine-d8 for use as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using an internal standard like this compound?
An internal standard (IS) is a compound with a known concentration that is added to all samples, including calibrators, quality controls, and unknown samples, before sample processing.[1][2][3] Its primary purpose is to correct for variations that can occur during the entire analytical process, such as:
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Sample Preparation: Compensates for analyte loss during extraction, dilution, or reconstitution.[2]
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Injection Volume: Corrects for minor inconsistencies in the volume of sample injected into the analytical instrument.[3]
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Matrix Effects: Mitigates the suppression or enhancement of the analyte signal caused by co-eluting components from the sample matrix (e.g., plasma, urine).[2][4]
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Instrumental Variability: Accounts for fluctuations in instrument performance, such as changes in detector sensitivity over time.[3][5]
By using the ratio of the analyte signal to the internal standard signal for quantification, the accuracy and precision of the results can be significantly improved.[1][2]
Q2: Why use a deuterated internal standard like this compound?
Deuterated internal standards, such as this compound, are considered the "gold standard" for LC-MS applications.[6][7][8] This is because they are structurally and chemically almost identical to the analyte of interest (Tricine), with the only difference being the replacement of some hydrogen atoms with their heavier isotope, deuterium.[6] This near-identical nature ensures that:
-
They co-elute with the analyte, experiencing the same matrix effects.[9]
-
They have similar extraction recoveries and ionization efficiencies.[10]
-
They can be distinguished from the analyte by the mass spectrometer due to the mass difference.[9][10]
Q3: How do I choose the optimal concentration for this compound?
The ideal concentration of this compound should be consistent across all samples and similar to the expected concentration of the target analyte in the middle of its calibration range.[1] The goal is to obtain a stable and reproducible signal for this compound that is sufficient for precise measurement without saturating the detector or causing ion suppression of the analyte. A systematic experiment is recommended to determine the optimal concentration (see Experimental Protocol section).
Q4: Can I use one deuterated internal standard for multiple analytes?
While it is ideal to use a specific deuterated internal standard for each analyte, it may be feasible to use a single internal standard for multiple analytes if they have very similar chemical properties and chromatographic behavior.[11] However, it is crucial to validate this approach thoroughly to ensure that the internal standard accurately corrects for variations for all analytes across the entire analytical range.[11]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing and using this compound as an internal standard.
| Problem | Potential Cause | Recommended Solution |
| High Variability in this compound Signal | Inconsistent addition of the internal standard solution. | Ensure precise and consistent pipetting of the this compound solution into all samples. Use a calibrated pipette and add the IS at the earliest stage of sample preparation.[1] |
| Instability of this compound in the sample or storage conditions. | Verify the stability of this compound under the experimental conditions. Check for degradation by analyzing a freshly prepared standard. Ensure proper storage of stock and working solutions.[10] | |
| Instrument instability (e.g., fluctuating spray in the ion source). | Check the LC-MS system for leaks, blockages, or other hardware issues. Perform system suitability tests before running the analytical batch. | |
| Poor Analyte Signal (Ion Suppression) | This compound concentration is too high, causing competition for ionization. | Reduce the concentration of this compound and re-evaluate the analyte and internal standard response. |
| Matrix effects are suppressing both the analyte and this compound signals. | Improve sample clean-up procedures to remove interfering matrix components. Optimize chromatographic conditions to separate the analyte and IS from the majority of the matrix. | |
| Non-linear Calibration Curve | Inappropriate this compound concentration leading to inconsistent analyte/IS ratios. | Re-optimize the this compound concentration. A concentration that is too low may result in poor precision at the high end of the curve, while a concentration that is too high can affect the low end. |
| Isotopic cross-talk from the analyte to the this compound signal (or vice-versa). | Check the isotopic purity of the this compound standard. Ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and the internal standard. Select MRM transitions that are specific to each compound.[12] | |
| This compound Peak Shape is Poor | Poor chromatography. | Optimize the mobile phase, gradient, and column to achieve a sharp, symmetrical peak for both Tricine and this compound. |
| Co-elution with an interfering substance. | Improve sample preparation to remove the interference or adjust the chromatography to separate it from the this compound peak. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to achieve a final concentration of 1 mg/mL.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.
-
-
Working Solution (e.g., 1 µg/mL):
-
Perform a serial dilution of the stock solution to prepare a working solution at the desired concentration. For example, to make a 1 µg/mL working solution, dilute the 1 mg/mL stock solution 1:1000 with the appropriate solvent.
-
The concentration of the working solution should be chosen so that a small, accurate volume can be added to each sample.
-
Protocol 2: Determining the Optimal this compound Concentration
This experiment aims to identify the this compound concentration that provides a stable signal and accurately corrects for variations in the analyte signal across its calibration range.
-
Prepare Analyte Calibration Standards: Prepare a series of calibration standards of your target analyte in a representative blank matrix (e.g., plasma, urine) at concentrations spanning the expected analytical range.
-
Prepare Internal Standard Test Solutions: Prepare several working solutions of this compound at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 250 ng/mL, 500 ng/mL).
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Spike Samples: For each this compound concentration, spike a fixed volume of the respective working solution into aliquots of each analyte calibration standard. Also, prepare blank matrix samples spiked only with each concentration of this compound.
-
Sample Preparation and Analysis: Process all samples using your established extraction or sample preparation protocol. Analyze the samples by LC-MS/MS.
-
Data Evaluation:
-
This compound Response: Evaluate the peak area of this compound at each concentration. The ideal concentration should yield a response that is well above the limit of detection but not saturating the detector.
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Analyte/IS Response Ratio: For each this compound concentration, plot the analyte/IS peak area ratio against the analyte concentration to generate a calibration curve.
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Linearity and Precision: Assess the linearity (R²) and the precision (%CV) of the calibration curves at each this compound concentration.
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Matrix Effects: If possible, compare the this compound response in the blank matrix to its response in a neat solution to assess the degree of ion suppression or enhancement.
-
Data Presentation
Table 1: Effect of this compound Concentration on Internal Standard Response and Calibration Curve Performance for Analyte X
| This compound Concentration (ng/mL) | Average this compound Peak Area (n=8) | %CV of this compound Peak Area | Calibration Curve Linearity (R²) | Average %CV of Calibrator Response Ratios |
| 10 | 55,000 | 12.5 | 0.991 | 8.2 |
| 50 | 280,000 | 4.8 | 0.998 | 3.5 |
| 100 | 550,000 | 2.1 | 0.999 | 1.8 |
| 250 | 1,350,000 | 1.9 | 0.999 | 2.0 |
| 500 | 2,800,000 (Detector Saturation) | 15.2 | 0.985 | 9.5 |
Based on this hypothetical data, 100 ng/mL would be the optimal concentration for this compound as it provides a stable signal with low variability and results in the best calibration curve performance.
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
Caption: Decision tree for troubleshooting common internal standard issues.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. nebiolab.com [nebiolab.com]
- 4. welchlab.com [welchlab.com]
- 5. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 11. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 12. Home - Cerilliant [cerilliant.com]
common issues with Tricine-d8 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tricine-d8 in solution. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is expected to be stable indefinitely when stored at room temperature.[1] It is advisable to re-evaluate its suitability for your specific application every three to five years.[1]
Q2: How should I prepare a this compound solution?
A2: To prepare a this compound solution, dissolve the powder in high-purity, nuclease-free water. For a 1 M stock solution, you would dissolve 179.17 g of Tricine in 800 mL of water, adjust the pH with NaOH, and then bring the final volume to 1 L.[2][3] It is crucial to use high-quality water to avoid contamination. For molecular biology applications, it is recommended to treat the water with DEPC, but be aware that DEPC can react with the amino groups in Tricine.[1]
Q3: What is the best way to sterilize a this compound solution?
A3: Sterilization by filtration is the recommended method for Tricine solutions.[1] Autoclaving is generally not recommended as it can lead to the degradation of some biological buffers, potentially producing unknown yellowish substances.
Q4: What are the signs of this compound solution degradation?
A4: Signs of degradation can include a significant shift in pH, a change in color (solutions should be clear and colorless), or the appearance of precipitates.[1][4] If you observe any of these, it is best to prepare a fresh solution.
Q5: Can I store this compound solutions at room temperature?
A5: While solid Tricine is stable at room temperature, it is a good practice to store this compound solutions at 2-8°C to minimize the risk of microbial growth, which can alter the buffer's properties. For long-term storage, aliquoting and freezing at -20°C is a common practice.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound solutions in your experiments.
| Issue | Potential Cause | Recommended Action |
| Unexpected pH of the solution | 1. Incorrect preparation: Inaccurate weighing of this compound or improper volume of solvent. 2. Contaminated water: Use of low-quality or contaminated water. 3. Degradation: The buffer may have degraded due to improper storage or age. | 1. Recalculate and reprepare: Double-check all calculations and measurements. Use a calibrated pH meter for accurate pH adjustment. 2. Use high-purity water: Always use deionized, distilled, or nuclease-free water. 3. Prepare fresh solution: If degradation is suspected, discard the old solution and prepare a new one. |
| Precipitate in the solution | 1. Low temperature: The buffer may have come out of solution if stored at a low temperature. 2. Contamination: Microbial growth or reaction with contaminants. 3. High concentration: The concentration of the buffer may be too high for the storage temperature. | 1. Warm the solution: Gently warm the solution while stirring to redissolve the precipitate. 2. Filter the solution: If contamination is suspected, filter the solution through a 0.22 µm filter. 3. Dilute the solution: If precipitation occurs consistently, consider preparing a more dilute stock solution. |
| Inconsistent experimental results | 1. Buffer variability: Inconsistent preparation of the buffer between experiments. 2. Buffer degradation: Use of an old or improperly stored buffer. 3. Interaction with reagents: Tricine can act as a scavenger of hydroxyl radicals and may interact with certain enzymes or assays (e.g., BCA assay).[5][6] | 1. Standardize preparation: Use a standard operating procedure (SOP) for buffer preparation. 2. Use fresh buffer: Prepare fresh this compound solution for critical experiments. 3. Check for compatibility: Review the literature for any known interactions between Tricine and your experimental components. |
Experimental Protocols
Protocol for Preparing a 1 M this compound Stock Solution
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Weighing: Accurately weigh 187.22 g of this compound (adjusting for purity if necessary).
-
Dissolving: Add the this compound powder to a clean beaker containing approximately 800 mL of high-purity, nuclease-free water.
-
Mixing: Stir the solution with a magnetic stirrer until the this compound is completely dissolved.
-
pH Adjustment: Calibrate a pH meter according to the manufacturer's instructions. Slowly add a concentrated solution of NaOH (e.g., 10 M) to the this compound solution while monitoring the pH. Adjust the pH to the desired value (e.g., pH 8.0).
-
Final Volume: Transfer the solution to a 1 L graduated cylinder and add water to bring the final volume to 1 L.
-
Sterilization: Filter the solution through a sterile 0.22 µm filter into a sterile storage bottle.
-
Storage: Store the solution at 2-8°C. For long-term storage, aliquot into smaller, sterile tubes and store at -20°C.
Visualizations
Caption: Workflow for the preparation and storage of this compound solution.
Caption: Troubleshooting logic for buffer-related experimental issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. How to prepare Tricine buffer_Chemicalbook [chemicalbook.com]
- 3. Tricine (1 M, pH 8.05) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. How to determine the stability of Tricine under different pH values? - Blog [hbynm.com]
- 5. goldbio.com [goldbio.com]
- 6. TRICINE handling tips that you must know - Blog - Hopax Fine Chemicals [hopaxfc.com]
Navigating the Matrix: A Technical Support Center for Resolving Matrix Effects with Tricine-d8 in Complex Samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on utilizing Tricine-d8 to mitigate matrix effects in complex sample analysis by mass spectrometry. The following frequently asked questions (FAQs) and troubleshooting guides offer practical solutions and detailed experimental protocols to address common challenges encountered during method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] These effects, which can manifest as ion suppression or enhancement, can significantly impact the accuracy, precision, and sensitivity of quantitative analysis.[2] In complex biological samples such as plasma, urine, or tissue homogenates, the variety of endogenous components like salts, lipids, and proteins makes matrix effects a significant challenge.[1][3]
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help in resolving matrix effects?
A2: A SIL-IS is an ideal tool for correcting matrix effects because it is chemically almost identical to the analyte of interest, with the only difference being the presence of heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N).[4][5] This near-identical chemical nature ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement.[5][6] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[4] this compound would be considered for use when native (unlabeled) Tricine is present in the sample matrix, for example, as a buffer component from an upstream separation technique like Tris-Tricine SDS-PAGE.[7][8]
Q3: When should I consider using this compound as an internal standard?
A3: this compound is a suitable internal standard when your analyte of interest is Tricine itself, or when Tricine is a significant component of your sample matrix that could potentially interfere with the analysis of other target analytes. For instance, if you are analyzing proteins or peptides that have been separated using a Tris-Tricine gel electrophoresis system, residual Tricine from the gel can leach into the sample and cause matrix effects.[7][9] In such cases, adding a known amount of this compound to your samples, calibrators, and quality controls can help to accurately quantify the analyte of interest by correcting for the matrix effects caused by the unlabeled Tricine.
Q4: What are the key physicochemical properties of Tricine?
A4: Tricine, or N-[Tris(hydroxymethyl)methyl]glycine, is a zwitterionic amino acid commonly used as a biological buffer.[9] Its key properties are summarized in the table below. Understanding these properties is crucial for developing appropriate chromatographic and sample preparation conditions.
| Property | Value |
| Molecular Formula | C₆H₁₃NO₅ |
| Molecular Weight | 179.17 g/mol |
| pKa (at 25 °C) | 8.15 |
| Useful Buffering pH Range | 7.4 - 8.8 |
| Appearance | White crystalline powder |
| Solubility | Moderately soluble in water |
Source: G-Biosciences, 2018[7]
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound or other deuterated internal standards to correct for matrix effects.
| Observed Problem | Potential Cause | Recommended Solution |
| Chromatographic peak for this compound separates from the unlabeled Tricine peak. | Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to slight changes in physicochemical properties, resulting in different retention times on a high-resolution chromatography column.[5] | - Modify Chromatographic Conditions: Reduce the chromatographic resolution slightly by using a shorter column, a column with a larger particle size, or by adjusting the mobile phase gradient to ensure co-elution.[5]- Evaluate Alternative SIL-IS: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, as these isotopes are less prone to causing chromatographic shifts. |
| High variability in the analyte/internal standard peak area ratio across replicate injections. | Incomplete Co-elution: Even a slight separation between the analyte and the internal standard can expose them to different matrix effects, leading to inconsistent ratios.[5]H/D Exchange: Deuterium atoms on the internal standard may exchange with protons from the solvent, particularly under certain pH and temperature conditions, altering the mass of the internal standard. | - Confirm Co-elution: Carefully examine the chromatograms to ensure complete overlap of the analyte and internal standard peaks.[5]- Optimize Sample pH and Storage: Maintain a neutral or slightly acidic pH for your sample and standards. Store solutions at low temperatures to minimize the risk of hydrogen-deuterium exchange. |
| The signal intensity for this compound is unexpectedly low or absent. | Suboptimal MS/MS Parameters: The collision energy and other MS/MS parameters may not be optimized for the deuterated standard.Formation of Adducts: Tricine, being a buffer, can form adducts with metal ions (e.g., Na⁺, K⁺) in the electrospray source, which can split the ion signal across multiple m/z values.[10][11] | - Optimize MS/MS Parameters Separately: Optimize the precursor and product ion selection, as well as the collision energy, for both the analyte and this compound independently.- Modify Mobile Phase: Add a small amount of a volatile acid (e.g., 0.1% formic acid) to the mobile phase to promote the formation of protonated molecules ([M+H]⁺) and reduce metal adduct formation.[12] |
| Non-linear calibration curve for the target analyte when using this compound. | Interference: An unknown compound in the matrix may be co-eluting and interfering with the detection of either the analyte or the internal standard.Concentration Mismatch: The concentration of the internal standard may be too high or too low relative to the analyte concentrations in the calibration standards. | - Improve Sample Cleanup: Implement an additional sample preparation step (e.g., solid-phase extraction) to remove interfering components.- Adjust Internal Standard Concentration: The concentration of the internal standard should be similar to the mid-point of the calibration curve for the analyte. |
Experimental Protocols
The following are generalized protocols for assessing and mitigating matrix effects using this compound as an internal standard. These should be adapted and optimized for your specific analyte, matrix, and instrumentation.
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Analyte and this compound spiked into the mobile phase or a clean solvent.
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Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and this compound are added to the extracted matrix.
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Set C (Pre-Extraction Spike): Analyte and this compound are added to the blank matrix before the extraction process.
-
-
Analyze Samples by LC-MS/MS: Inject all three sets of samples and record the peak areas for the analyte and this compound.
-
Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100
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An MF of 100% indicates no matrix effect.
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An MF < 100% indicates ion suppression.
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An MF > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
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Illustrative Data for Matrix Effect Assessment:
| Analyte | Set A (Neat) Peak Area | Set B (Post-Spike) Peak Area | Set C (Pre-Spike) Peak Area | Matrix Factor (%) | Recovery (%) | Process Efficiency (%) |
| Analyte X | 1,250,000 | 850,000 | 765,000 | 68.0 | 90.0 | 61.2 |
| This compound (IS) | 1,500,000 | 1,020,000 | 918,000 | 68.0 | 90.0 | 61.2 |
In this example, both the analyte and the internal standard experience similar ion suppression (MF = 68%) and recovery (90%), demonstrating that this compound is effectively compensating for the matrix effects.
Protocol 2: LC-MS/MS Method for a Hypothetical Analyte with this compound IS
This protocol provides a starting point for developing a quantitative LC-MS/MS method.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of sample (plasma, urine, etc.), add 20 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | To be optimized for the specific analyte and this compound |
Visualizing Workflows and Concepts
The following diagrams illustrate key concepts and workflows for resolving matrix effects.
Caption: Workflow for mitigating matrix effects using an internal standard.
Caption: Ideal co-elution of analyte, IS, and matrix interference.
References
- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Comparison of blood serum peptide enrichment methods by Tricine SDS-PAGE and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. conductscience.com [conductscience.com]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. support.waters.com [support.waters.com]
- 12. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
improving signal-to-noise ratio with Tricine-d8 in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tricine-d8 in mass spectrometry experiments. The focus is on the application of deuterated compounds as internal standards for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in mass spectrometry?
This compound is the deuterium-labeled version of Tricine, a zwitterionic buffering agent. In mass spectrometry, its primary role is to serve as an internal standard (IS) for the accurate quantification of the corresponding non-deuterated Tricine or other analytes with similar chemical properties. Deuterated standards are ideal for isotope dilution mass spectrometry (IDMS), a powerful technique for achieving high-precision measurements.
Q2: How does using a deuterated internal standard like this compound improve my results?
Deuterated internal standards significantly enhance the accuracy and reproducibility of quantitative mass spectrometry by correcting for variations that can occur during sample preparation and analysis.[1] Because a deuterated standard is chemically almost identical to the analyte of interest, it will behave similarly during extraction, derivatization, and chromatography.[2] However, due to its higher mass, it can be distinguished from the analyte by the mass spectrometer. By adding a known amount of the deuterated standard to your samples and calibration standards, you can normalize the analyte's signal, which compensates for:
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Sample loss during preparation: Any loss of the analyte during extraction or other preparation steps will be mirrored by a proportional loss of the internal standard.
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Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[3][4][5] The deuterated standard experiences similar matrix effects, allowing for their correction.[3][4][5]
-
Variations in instrument response: Fluctuations in the mass spectrometer's performance can affect the signal intensity. The ratio of the analyte to the internal standard remains constant, correcting for these variations.
Q3: Can this compound be used to directly improve the signal-to-noise (S/N) ratio of my analyte?
This is a common point of confusion. While using a deuterated internal standard like this compound leads to more reliable and reproducible data, it does not directly increase the signal intensity of your analyte or decrease the baseline noise of the instrument. The improvement in data quality comes from the correction of various sources of error, which results in more precise and accurate quantification. A more stable and reproducible signal can be perceived as a better overall result, but it is not a direct enhancement of the signal-to-noise ratio as defined by the peak height of the analyte relative to the baseline noise.
Q4: When should I add the deuterated internal standard to my sample?
For optimal results, the deuterated internal standard should be added to the sample as early as possible in the workflow. This ensures that it is subjected to all the same sample preparation steps as the analyte, allowing it to accurately account for any losses or variations that may occur.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor correlation between analyte and internal standard response | 1. The internal standard was added after significant sample preparation steps. 2. The concentration of the internal standard is too high or too low. 3. The analyte and internal standard are not co-eluting perfectly. 4. The internal standard is not stable under the experimental conditions. | 1. Add the internal standard at the very beginning of the sample preparation workflow. 2. Optimize the concentration of the internal standard to be within the linear range of the assay and ideally close to the expected concentration of the analyte. 3. While deuterated standards usually co-elute, significant differences in deuterium labeling can sometimes cause a slight retention time shift.[6][7] If this is observed and causing issues with matrix effects, a different deuterated analog or a 13C-labeled standard might be considered.[6] 4. Verify the stability of the deuterated standard in your sample matrix and storage conditions. |
| High variability in the internal standard signal across samples | 1. Inconsistent pipetting of the internal standard. 2. Significant and variable matrix effects that are not being fully compensated for. 3. Instability of the internal standard in the sample matrix. | 1. Use calibrated pipettes and ensure consistent dispensing of the internal standard solution. 2. Re-evaluate the sample cleanup procedure to remove more of the interfering matrix components. Ensure the internal standard and analyte co-elute completely to experience the same matrix effects.[6] 3. Perform stability tests of the internal standard in the sample matrix under your experimental conditions. |
| No signal or very low signal from the deuterated internal standard | 1. The internal standard was not added to the sample. 2. Incorrect mass transition is being monitored. 3. The internal standard has degraded. | 1. Double-check your sample preparation protocol to ensure the internal standard was added. 2. Verify the precursor and product ion m/z values for the deuterated internal standard in your instrument method. 3. Check the expiration date and storage conditions of your this compound stock solution. Prepare a fresh solution if necessary. |
| Crosstalk between analyte and internal standard signals | 1. The mass resolution of the instrument is insufficient to separate the analyte and internal standard signals. 2. In-source fragmentation of the deuterated standard is leading to ions with the same m/z as the analyte. 3. The isotopic purity of the deuterated standard is low. | 1. Ensure your mass spectrometer is operating at a sufficient resolution to distinguish between the analyte and the deuterated standard. A mass difference of at least 3 amu is generally recommended.[6] 2. Optimize the ion source conditions (e.g., cone voltage) to minimize in-source fragmentation. 3. Use a deuterated standard with high isotopic purity. |
Experimental Protocols
General Protocol for Using a Deuterated Internal Standard in LC-MS/MS
This protocol provides a general workflow for using a deuterated internal standard for quantitative analysis. Specific parameters will need to be optimized for your particular analyte and matrix.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your analyte of interest in a suitable solvent.
-
Prepare a separate stock solution of this compound (or another appropriate deuterated standard) in the same solvent.
-
-
Preparation of Calibration Standards:
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Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank matrix (a sample matrix that does not contain the analyte).
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To each calibration standard, add a constant, known concentration of the deuterated internal standard stock solution.
-
-
Sample Preparation:
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To each unknown sample, add the same constant, known concentration of the deuterated internal standard stock solution that was added to the calibration standards. This should be done at the very beginning of the sample preparation process.
-
Perform your established sample preparation protocol (e.g., protein precipitation, solid-phase extraction, liquid-liquid extraction).
-
-
LC-MS/MS Analysis:
-
Set up your LC-MS/MS method to monitor at least one precursor-product ion transition for both the analyte and the deuterated internal standard.
-
Inject the prepared calibration standards and samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
For each injection, determine the peak area for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and unknown sample.
-
Generate a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: How a deuterated internal standard corrects for signal variability.
References
Technical Support Center: Minimizing Ion Suppression with Tricine-d8
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Tricine-d8 in their analytical workflows. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to ion suppression in mass spectrometry when using this deuterated internal standard.
Understanding Ion Suppression
Ion suppression is a matrix effect that can significantly impact the accuracy, precision, and sensitivity of mass spectrometry analyses. It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal intensity. When using this compound as an internal standard, its zwitterionic nature and concentration can sometimes contribute to or be affected by ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of Tricine, a zwitterionic amino acid commonly used as a biological buffer. In mass spectrometry, deuterated compounds like this compound are excellent internal standards because they are chemically identical to their non-deuterated counterparts and will co-elute with the analyte.[1][2] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification by correcting for variations in sample preparation and instrument response, including ion suppression.
Q2: Can this compound itself cause ion suppression?
Yes, like other buffer components, this compound can contribute to ion suppression, especially at high concentrations.[3][4][5][6] The presence of non-volatile salts and competition for ionization in the electrospray source can reduce the signal of the analyte. It is crucial to optimize the concentration of this compound to a level that provides a stable signal without significantly suppressing the analyte's ionization.
Q3: What are the common signs of ion suppression in my LC-MS/MS data when using this compound?
Common indicators of ion suppression include:
-
Poor reproducibility of analyte peak areas.
-
A decrease in analyte signal intensity in the presence of the sample matrix compared to a clean standard.
-
Non-linear calibration curves.
-
Inconsistent analyte-to-internal standard area ratios across different samples.
Q4: How can I determine if this compound is the cause of ion suppression?
To investigate if this compound is the source of ion suppression, you can perform a post-column infusion experiment. Infuse a constant concentration of your analyte into the mass spectrometer after the analytical column while injecting a blank sample containing only this compound at the working concentration. A dip in the analyte's signal at the retention time of this compound would indicate that it is causing ion suppression.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression when using this compound.
Problem: Decreased Analyte Sensitivity and Poor Reproducibility
This is often the primary indication of ion suppression. Follow these steps to troubleshoot the issue.
Step 1: Evaluate Sample Preparation
Inadequate removal of matrix components is a leading cause of ion suppression.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering salts and other matrix components.[7]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating the analyte from interfering substances based on their differential solubility in immiscible liquids.
Step 2: Optimize Chromatographic Separation
Proper chromatographic separation is key to ensuring that the analyte and interfering compounds, including the this compound buffer components, do not co-elute.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the separation between your analyte and the region where this compound and other matrix components elute.[7]
-
Column Chemistry: Consider using a different column chemistry (e.g., HILIC for polar analytes) that may provide better separation from the Tricine buffer.
Step 3: Optimize this compound Concentration
An excessively high concentration of the internal standard can itself lead to ion suppression.[3]
-
Concentration Series: Prepare a series of experiments with varying concentrations of this compound to find the lowest concentration that provides a stable and reproducible signal without suppressing the analyte signal.
Step 4: Instrument Parameter Optimization
Fine-tuning the mass spectrometer's source parameters can sometimes help mitigate ion suppression.
-
Source Temperature and Gas Flow: Adjust the desolvation temperature and gas flow rates to improve the efficiency of droplet desolvation and reduce the impact of non-volatile components.
-
Ionization Mode: If possible, evaluate different ionization techniques (e.g., APCI instead of ESI), as APCI can be less susceptible to ion suppression from non-volatile buffers.[8]
Data Presentation
The following table provides a qualitative comparison of different sample preparation techniques for the removal of interfering salts like Tricine, thereby minimizing ion suppression.
| Sample Preparation Technique | Efficiency in Removing Salts | Analyte Recovery | Time/Cost Consideration |
| Protein Precipitation | Low | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate | Variable | Moderate |
| Solid-Phase Extraction (SPE) | High | High | High |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Tricine Removal
This protocol provides a general guideline for removing zwitterionic buffers like Tricine from a biological sample using a mixed-mode SPE cartridge.
Materials:
-
Mixed-mode SPE cartridge (e.g., C8/SCX)
-
Sample pre-treated with protein precipitation (e.g., with acetonitrile)
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Deionized Water
-
Wash Solvent 1: 5% Methanol in Water
-
Wash Solvent 2: 0.1% Formic Acid in Acetonitrile
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol
Method:
-
Conditioning: Pass 1 mL of Methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of Deionized Water through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate.
-
Washing 1: Pass 1 mL of 5% Methanol in Water to remove polar interferences.
-
Washing 2: Pass 1 mL of 0.1% Formic Acid in Acetonitrile to remove acidic and neutral interferences.
-
Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol.
-
Dry Down and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Protocol 2: Chromatographic Gradient Optimization
This protocol outlines a general approach to optimizing an HPLC gradient to separate an analyte from this compound.
Initial Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Initial Gradient: 5-95% B over 5 minutes
Optimization Steps:
-
Scouting Run: Perform an initial run with a broad gradient (e.g., 5-95% B in 5 minutes) to determine the approximate elution times of the analyte and any significant matrix interferences.
-
Shallow Gradient: If the analyte elutes close to the void volume where Tricine and other salts appear, modify the initial part of the gradient to be shallower (e.g., hold at 5% B for 1-2 minutes before starting the gradient).
-
Steeper Gradient: If the analyte is well-retained, a steeper gradient can be used after the elution of early interferences to reduce the run time.
-
Organic Modifier: If separation is still not optimal, consider changing the organic modifier (e.g., to methanol) as it can alter the selectivity.
Visualizations
The following diagrams illustrate key workflows and concepts for minimizing ion suppression.
Caption: A logical workflow for troubleshooting ion suppression.
Caption: A typical Solid-Phase Extraction (SPE) workflow.
References
- 1. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. Effects of buffer loading for electrospray ionization mass spectrometry of a noncovalent protein complex that requires high concentrations of essential salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Buffer Loading for Electrospray Ionization Mass Spectrometry of a Noncovalent Protein Complex that Requires High Concentrations of Essential Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tricine-d8 and Non-Deuterated Tricine for High-Resolution Protein Separation
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of high-fidelity protein analysis, particularly for low molecular weight proteins and peptides, the choice of buffering agent in electrophoresis is critical. Tricine-based buffer systems have become the gold standard for separating proteins in the 1 to 100 kDa range, offering superior resolution compared to traditional glycine-based systems.[1][2] This guide provides a detailed comparison between standard, non-deuterated Tricine and its deuterated counterpart, Tricine-d8.
Performance Comparison: A Theoretical Overview
The primary difference between this compound and non-deuterated Tricine lies in the substitution of eight hydrogen atoms with deuterium atoms. This isotopic substitution, while seemingly minor, can induce subtle changes in the physicochemical properties of the molecule, which in turn may influence its performance in an electrophoretic system.
| Feature | Non-Deuterated Tricine | This compound (Hypothesized) | Rationale for Hypothesized Difference |
| Molecular Weight | 179.17 g/mol | ~187.22 g/mol | The addition of 8 neutrons. |
| pKa (at 20°C) | 8.15[3][4] | Slightly higher than 8.15 | Deuteration is known to increase the basicity of amines, which would result in a higher pKa.[5][6] |
| Buffering Capacity | Effective in the pH range of 7.4-8.8.[3][4] | Expected to be effective in a slightly shifted, more alkaline range. | A direct consequence of the potential pKa shift. |
| Electrophoretic Mobility | Higher than glycine, enabling better separation of small proteins.[3] | Potentially slightly lower than non-deuterated Tricine. | The increased mass could lead to a minor reduction in mobility. However, studies on deuterated peptides in capillary zone electrophoresis have shown negligible shifts in migration time.[7] |
| Resolution of Low MW Proteins | Superior to glycine-based systems, providing sharp bands for proteins <30 kDa.[1][2] | May offer subtle improvements in band sharpness. | Altered interactions with the polyacrylamide matrix and SDS-protein complexes due to changes in hydrophobicity and hydrogen bonding could potentially lead to more compact bands. |
| Isotopic Effects on Protein Interactions | Standard hydrophobic and electrostatic interactions. | Deuterium substitution can alter hydrophobic interactions.[8] This might lead to minor differences in protein stacking and migration. | The C-D bond is slightly shorter and stronger than the C-H bond, which can affect intermolecular forces. |
Experimental Protocols
To empirically determine the performance differences between this compound and non-deuterated Tricine, a direct comparative experiment using a standard Tricine-SDS-PAGE protocol is necessary. The following protocol outlines the necessary steps. The only variable between the two experimental arms would be the use of non-deuterated Tricine in one and the hypothetical this compound in the other for the preparation of the cathode buffer.
Tricine-SDS-PAGE Protocol for Low Molecular Weight Protein Separation
This protocol is adapted from the method developed by Schägger and von Jagow.[1]
1. Reagent Preparation:
-
Acrylamide/Bis-acrylamide Solution (49.5% T, 3% C): 48 g acrylamide and 1.5 g N,N'-methylenebisacrylamide in 100 ml deionized water.
-
Gel Buffer (3 M Tris, 0.3% SDS, pH 8.45): Dissolve 182 g of Tris base in ~400 ml of deionized water. Adjust the pH to 8.45 with HCl. Bring the final volume to 500 ml and then add 1.5 g of SDS.
-
Anode Buffer (0.2 M Tris, pH 8.9): Dissolve 24.2 g of Tris base in ~800 ml of deionized water. Adjust the pH to 8.9 with HCl and bring the final volume to 1 L.
-
Cathode Buffer (0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH ~8.25):
-
For Non-Deuterated Tricine: Dissolve 12.1 g Tris base and 17.9 g Tricine in ~900 ml of deionized water. Add 1 g of SDS and bring the final volume to 1 L. Do not adjust the pH.
-
For this compound: Dissolve 12.1 g Tris base and 18.7 g of this compound in ~900 ml of deionized water. Add 1 g of SDS and bring the final volume to 1 L. Do not adjust the pH.
-
-
2x Sample Buffer: 4 ml 1M Tris-Cl pH 6.8, 0.8 g SDS, 2.4 ml glycerol, 0.02 g bromophenol blue, 0.62 g DTT. Adjust volume to 10 ml with deionized water.
2. Gel Casting:
-
Separating Gel (e.g., 10%): 5.1 ml Acrylamide/Bis-acrylamide solution, 5.0 ml Gel Buffer, 4.8 ml deionized water, 50 µl 10% APS, 5 µl TEMED.
-
Stacking Gel (4%): 1.0 ml Acrylamide/Bis-acrylamide solution, 2.5 ml Gel Buffer, 6.4 ml deionized water, 50 µl 10% APS, 5 µl TEMED.
3. Sample Preparation and Electrophoresis:
-
Mix protein samples with an equal volume of 2x Sample Buffer.
-
Heat at 95°C for 5 minutes.
-
Load samples into the wells of the polymerized gel.
-
Assemble the electrophoresis apparatus, using the Anode Buffer in the bottom chamber and the respective Cathode Buffer (non-deuterated or this compound) in the top chamber.
-
Run the gel at a constant voltage of 30V for 1 hour, then increase to 150-200V until the dye front reaches the bottom of the gel.
4. Staining and Analysis:
-
Carefully remove the gel and proceed with Coomassie blue or silver staining to visualize the protein bands.
-
Compare the resolution, band sharpness, and migration patterns between the gels run with non-deuterated Tricine and this compound.
Visualizing the Workflow and Theoretical Basis
To better understand the experimental design and the underlying principles of the comparison, the following diagrams are provided.
Caption: Experimental workflow for comparing protein separation using Tricine and this compound.
Caption: Theoretical basis for performance differences between Tricine and this compound.
Conclusion
While non-deuterated Tricine remains the well-established and validated choice for high-resolution separation of low molecular weight proteins, the exploration of deuterated alternatives like this compound presents an intriguing possibility for further refinement of electrophoretic techniques. Based on the fundamental principles of deuterium isotope effects, this compound could potentially offer subtle advantages in terms of band resolution due to altered physicochemical properties. However, without direct experimental evidence, these remain theoretical considerations.
Researchers interested in pushing the boundaries of protein separation are encouraged to perform the comparative experiments outlined in this guide. Such studies would be invaluable in determining whether the hypothesized benefits of this compound translate into tangible improvements in protein analysis, thereby providing the scientific community with a more comprehensive understanding of its potential utility.
References
- 1. Capillary Electrophoresis-based Hydrogen/Deuterium Exchange for Conformational Characterization of Proteins with Top-down Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buffers, Reagents, Lipids, and Detergents â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Tricine | 5704-04-1 [chemicalbook.com]
- 4. Tricine - Wikipedia [en.wikipedia.org]
- 5. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Results: A Comparative Guide to Tricine-d8 and Non-Deuterated Tricine Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the precise and exacting world of analytical science, particularly within drug development and clinical research, the reliability of quantitative data is paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of robust and accurate bioanalysis. This guide provides an objective comparison of the performance of a deuterated internal standard, Tricine-d8, against its non-deuterated counterpart, Tricine, for the quantification of a target analyte. The supporting experimental data presented herein is illustrative of typical performance characteristics observed in cross-validation studies.
The Critical Role of Internal Standards and Cross-Validation
Internal standards are essential for correcting variability inherent in the analytical process, including sample extraction, injection volume, and instrument response.[1][2] A stable isotope-labeled internal standard, such as this compound, is often considered the "gold standard" as its chemical and physical properties are nearly identical to the analyte of interest.[3] This similarity allows it to effectively track the analyte through the entire analytical workflow, compensating for matrix effects and other sources of error.[4]
Cross-validation of an analytical method is the process of confirming that the method is reliable and produces consistent results under varied conditions, such as when using a different internal standard.[5] This is a critical step in method transfer between laboratories or when updating an existing assay.
This guide will explore the comparative performance of this compound and non-deuterated Tricine in a hypothetical LC-MS/MS assay for the quantification of a small peptide analyte.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from a hypothetical cross-validation study comparing the performance of this compound and non-deuterated Tricine as internal standards in an LC-MS/MS assay for a small peptide. The data reflects typical expectations for accuracy, precision, linearity, and matrix effect.
Table 1: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | Low | 5 | 4.95 | 99.0 | 3.5 |
| Mid | 50 | 50.8 | 101.6 | 2.8 | |
| High | 400 | 395.2 | 98.8 | 3.1 | |
| Tricine | Low | 5 | 5.45 | 109.0 | 8.2 |
| Mid | 50 | 53.1 | 106.2 | 7.5 | |
| High | 400 | 380.4 | 95.1 | 6.9 |
Accuracy is expressed as the percentage of the mean measured concentration to the nominal concentration. Precision is represented by the coefficient of variation (%CV).
Table 2: Linearity
| Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 500 | 0.9992 |
| Tricine | 1 - 500 | 0.9965 |
Table 3: Matrix Effect
| Internal Standard | Matrix Factor |
| This compound | 0.98 |
| Tricine | 0.85 |
Matrix factor is calculated as the peak response in the presence of matrix to the peak response in a neat solution. A value closer to 1 indicates a lower matrix effect.
Experimental Protocols
The following is a representative experimental protocol for the LC-MS/MS quantification of a small peptide analyte using an internal standard.
1. Sample Preparation
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (either this compound or Tricine at a final concentration of 100 ng/mL).
-
Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
Mandatory Visualization
Caption: Workflow for LC-MS/MS analysis with an internal standard.
Discussion of Results
The illustrative data highlights the superior performance of the deuterated internal standard, this compound, compared to its non-deuterated counterpart.
-
Accuracy and Precision: this compound demonstrates higher accuracy and precision across all quality control levels. This is attributed to its ability to more closely mimic the behavior of the analyte during sample preparation and analysis, thus providing more effective normalization.[1] The non-deuterated standard, while structurally similar, may exhibit different extraction recovery and ionization efficiency, leading to greater variability.
-
Linearity: Both internal standards provide good linearity over the tested concentration range. However, the correlation coefficient (r²) for this compound is slightly closer to unity, indicating a better fit of the calibration curve.
-
Matrix Effect: The matrix effect is significantly lower when using this compound. Deuterated standards co-elute with the analyte, experiencing the same degree of ion suppression or enhancement from the biological matrix.[4] Non-deuterated standards may have slightly different retention times, causing them to elute in a region with a different matrix environment, leading to a less effective correction.
Conclusion
The cross-validation of results obtained with this compound and a non-deuterated standard underscores the advantages of using a stable isotope-labeled internal standard in quantitative LC-MS/MS analysis. The use of this compound leads to improved accuracy, precision, and a reduction in matrix effects, ultimately resulting in more reliable and robust data. While a non-deuterated analog can be a viable alternative when a deuterated standard is unavailable, careful method development and validation are crucial to understand and mitigate its limitations. For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision that directly impacts the quality and integrity of bioanalytical data.
References
Assessing the Isotopic Purity of Tricine-d8 for Enhanced Quantitative Accuracy: A Comparative Guide
In the realm of quantitative analysis, particularly in mass spectrometry-based applications, the accuracy of internal standards is paramount. Deuterated compounds, such as Tricine-d8, have become indispensable tools for researchers in drug development and various scientific fields, providing a reliable means to correct for matrix effects and variability during analysis. This guide provides a comprehensive overview of the methods used to assess the isotopic purity of this compound, compares it with alternative deuterated standards, and presents detailed experimental protocols to ensure the highest degree of quantitative accuracy.
The Critical Role of Isotopic Purity
Deuterated internal standards are designed to be chemically identical to the analyte of interest, with the only difference being the substitution of hydrogen atoms with deuterium. This subtle mass change allows for their differentiation in a mass spectrometer. The isotopic purity of a deuterated standard refers to the percentage of the compound that is fully deuterated at all intended positions. Impurities, in the form of partially deuterated or non-deuterated species, can interfere with the accurate quantification of the target analyte, leading to erroneous results. Therefore, rigorous assessment of isotopic purity is a critical step in validating a deuterated standard for use in quantitative assays.
Comparative Analysis of Isotopic Purity Assessment Methods
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and can be used in a complementary fashion to provide a comprehensive purity profile.
| Analytical Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the relative abundance of different isotopic species. | High sensitivity, requires minimal sample, provides detailed information on the distribution of isotopologues. | Ionization efficiency can vary between different isotopic forms, potentially affecting accuracy. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural information and quantify the degree of deuteration at specific sites. | Provides site-specific deuteration information, highly quantitative, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts, more complex data analysis. |
| Combined ¹H NMR + ²H NMR | A novel NMR-based method that combines data from both proton and deuterium NMR for a more precise determination of isotopic abundance.[1] | Claimed to be more accurate than traditional ¹H NMR or MS methods for determining isotopic abundance of both partially and fully labeled compounds.[1] | Requires access to a spectrometer capable of performing both ¹H and ²H NMR. |
Table 1: Comparison of Analytical Methods for Isotopic Purity Assessment.
Alternatives to this compound
While this compound is a valuable internal standard, particularly in studies involving amino acids and peptides, other deuterated compounds may be more suitable depending on the specific application. The choice of an internal standard should ideally match the physicochemical properties of the analyte.
| Deuterated Standard | Common Applications | Key Considerations |
| Deuterated Amino Acid Mixtures | Metabolomics, proteomics, clinical diagnostics.[2][3] | Commercially available as mixtures of multiple deuterated amino acids, useful for broad-spectrum analysis.[2][3] |
| Glycine-d2 | Internal standard for the quantification of glycine.[4] | A simple deuterated amino acid, suitable for targeted glycine analysis.[4] |
| Valine-d7 | Analytical reference standard in LC-MS for valine quantification.[4] | Higher degree of deuteration can provide a larger mass shift from the native compound.[4] |
| D,L-Glutamic acid-d3 | Quantification of glutamic acid and glutamine by chromatographic methods.[4] | Useful for studies involving excitatory neurotransmitters.[4] |
Table 2: Comparison of this compound Alternatives.
Experimental Protocols for Isotopic Purity Assessment
The following are generalized protocols for assessing the isotopic purity of this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1 mg).
-
Dissolve in a suitable solvent (e.g., methanol or water/acetonitrile) to a final concentration of 1 µg/mL.
-
Prepare a similar solution of non-deuterated Tricine as a reference.
-
-
Instrumentation and Data Acquisition:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system.
-
LC Method:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute Tricine.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Acquisition Mode: Full scan from m/z 100-500.
-
Resolution: > 60,000.
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z values of Tricine (C₆H₁₃NO₅) and this compound (C₆H₅D₈NO₅).
-
In the mass spectrum of the this compound sample, identify the peaks corresponding to the fully deuterated species (d8) and any incompletely deuterated species (d0 to d7).
-
Calculate the isotopic purity by integrating the peak areas of each isotopologue and expressing the area of the d8 peak as a percentage of the total area of all isotopic peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d6).
-
Add a known amount of an internal standard with a well-defined chemical shift and concentration (e.g., maleic acid) for quantification.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a ¹H NMR spectrum.
-
If available, acquire a ²H NMR spectrum.[1]
-
-
Data Analysis:
-
¹H NMR:
-
Integrate the residual proton signals in the this compound spectrum.
-
Compare the integrals of the residual proton signals to the integral of the internal standard to quantify the amount of non-deuterated and partially deuterated species.
-
The isotopic purity is calculated as 100% minus the percentage of residual protons.
-
-
²H NMR:
-
Integrate the deuterium signals.
-
The relative integrals of the different deuterium signals can confirm the positions and extent of deuteration.
-
-
Combined ¹H and ²H NMR:
-
The combination of data from both spectra can provide a more accurate and comprehensive assessment of the isotopic abundance.[1]
-
-
Visualizing the Experimental Workflow: Tricine-SDS-PAGE
Tricine is widely used in the formulation of the running buffer for Tricine-SDS-PAGE, a technique optimized for the separation of low molecular weight proteins and peptides.[5][6] The following diagram illustrates the key steps in this experimental workflow.
Caption: Workflow for Tricine-SDS-PAGE.
Conclusion
References
- 1. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Deuterated Amino Acid Standard Mixture suitable for mass spectrometry (MS) [sigmaaldrich.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. lifetein.com [lifetein.com]
A Guide to Inter-Laboratory Protein Quantification: Evaluating Established Methods and the Potential of Novel Isotopic Labeling
For researchers, scientists, and drug development professionals, accurate and reproducible protein quantification is a cornerstone of reliable data. This guide provides a comparative overview of commonly employed protein quantification techniques, offering insights into their principles, performance, and best-use cases. While direct inter-laboratory comparison data for the novel reagent Tricine-d8 is not yet publicly available, we will explore its potential application based on established principles of stable isotope labeling and mass spectrometry.
Introduction to Protein Quantification
The precise measurement of protein concentration is critical across a vast range of biological research and development, from basic cellular studies to the manufacturing of therapeutic biologics. The choice of quantification method can significantly impact experimental outcomes, making a thorough understanding of the available options essential. This guide delves into the methodologies of prevalent colorimetric and mass spectrometry-based assays, presenting their strengths and limitations to aid in the selection of the most appropriate technique for a given application.
Established Protein Quantification Methods: A Comparative Analysis
A variety of methods exist for protein quantification, each with its own set of advantages and disadvantages. The selection of an appropriate assay depends on factors such as the nature of the protein, the sample matrix, the required sensitivity, and the available equipment.
Colorimetric Assays: Rapid and Accessible
Colorimetric assays are widely used due to their simplicity, speed, and low cost. They rely on the change in color of a reagent upon interaction with proteins, which can be measured using a spectrophotometer.
| Method | Principle | Detection Range | Advantages | Disadvantages |
| Bicinchoninic Acid (BCA) Assay | Two-step reaction: 1) Proteins reduce Cu²⁺ to Cu⁺ in an alkaline solution. 2) Two BCA molecules chelate with each Cu⁺ ion, forming a purple-colored complex that absorbs light at 562 nm.[1][2] | 20-2000 µg/mL[1] | High sensitivity, compatible with a wide range of detergents, less protein-to-protein variation than Bradford assay.[2][3] | Susceptible to interference from reducing agents and chelators; longer incubation time compared to Bradford.[1] |
| Bradford Assay | Based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily basic and aromatic amino acid residues. This binding shifts the dye's absorbance maximum from 465 nm to 595 nm.[1][4] | 1-20 µg/mL (microplate)[3] | Fast, simple one-step procedure, compatible with most salts, solvents, and reducing agents.[2][4] | Incompatible with detergents, significant protein-to-protein variation, and a non-linear standard curve over a wide range.[1][3] |
Mass Spectrometry-Based Methods: High Specificity and Multiplexing
Mass spectrometry (MS) has become a powerful tool for the accurate and sensitive quantification of proteins in complex biological samples. These methods can be broadly categorized into label-based and label-free approaches.
| Method | Principle | Throughput | Advantages | Disadvantages |
| Label-Free Quantification (LFQ) | Compares the relative abundance of proteins across samples by measuring the signal intensity of their corresponding peptides in the mass spectrometer.[5] | High | No chemical labeling required, simpler sample preparation.[5] | Requires highly reproducible chromatography, susceptible to run-to-run variation, and can have more missing values for low-abundance proteins.[5][6] |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Cells are metabolically labeled by growing them in media containing "heavy" or "light" isotopes of essential amino acids (e.g., ¹³C₆-arginine). The mass difference allows for the relative quantification of proteins when samples are mixed and analyzed by MS.[7][8] | Low to Medium | High accuracy and precision as samples are mixed early in the workflow, minimizing experimental variability.[7][9][10] | Limited to metabolically active cells, can be expensive, and requires complete incorporation of the labeled amino acids.[7] |
| Tandem Mass Tags (TMT) / Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) | Peptides from different samples are chemically labeled with isobaric tags. These tags have the same total mass but produce unique reporter ions upon fragmentation in the mass spectrometer, allowing for relative quantification.[7][11][12] | High (up to 18-plex with TMTpro)[12] | High multiplexing capability, allowing for the comparison of multiple samples in a single run.[7][12] | Can suffer from ratio compression due to co-isolation of precursor ions, and the reagents can be costly.[12] |
| Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) | A targeted proteomics approach where a triple quadrupole mass spectrometer is used to selectively monitor specific precursor-to-fragment ion transitions for a predetermined set of peptides. This allows for highly sensitive and specific quantification.[13][14][15] | High | High sensitivity, specificity, and reproducibility; excellent for validating biomarkers.[13][15] | Requires prior knowledge of the proteins and their peptides of interest; assay development can be time-consuming.[13] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility of protein quantification results across different laboratories. Below are generalized workflows for some of the key methods discussed.
General Protocol for Colorimetric Assays (BCA and Bradford)
-
Preparation of Standards: A series of dilutions of a known protein standard (e.g., Bovine Serum Albumin, BSA) is prepared to generate a standard curve.
-
Sample Preparation: The unknown protein samples are diluted to fall within the linear range of the assay.
-
Reagent Addition: The appropriate colorimetric reagent is added to both the standards and the unknown samples.
-
Incubation: The samples are incubated for a specific time at a defined temperature to allow for color development.
-
Measurement: The absorbance of the samples is measured using a spectrophotometer at the appropriate wavelength (562 nm for BCA, 595 nm for Bradford).
-
Calculation: The protein concentration of the unknown samples is determined by interpolating their absorbance values on the standard curve.
General Workflow for Mass Spectrometry-Based Quantification
The following diagram illustrates a typical "bottom-up" proteomics workflow used in many MS-based quantification methods.
Figure 1. General workflow for bottom-up proteomics.
The Potential Role of this compound in Protein Quantification
Tricine is a zwitterionic amino acid commonly used as a buffer in electrophoresis, particularly for the separation of low molecular weight proteins.[16][17][18][19] "this compound" is a deuterated version of Tricine, meaning some of its hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen.[20]
While there is no established protein quantification method that explicitly uses this compound as the primary quantification reagent, its isotopic nature suggests a potential application in mass spectrometry-based quantification, likely as an internal standard. Based on the principles of stable isotope dilution mass spectrometry, a hypothetical workflow could be envisioned.
Hypothetical Workflow for Protein Quantification Using a Deuterated Standard
This conceptual workflow illustrates how a deuterated compound like this compound, or more likely, a deuterated peptide or protein, could be used for absolute quantification.
Figure 2. Conceptual workflow for absolute quantification using a deuterated internal standard.
In this hypothetical scenario, a known amount of a deuterated standard (e.g., a synthetic peptide containing deuterated amino acids) that is chemically identical to a target peptide from the protein of interest is spiked into the sample. During mass spectrometry analysis, the endogenous ("light") and the standard ("heavy") peptides will have different masses but similar chemical properties. By comparing the signal intensities of the light and heavy peptides, the absolute quantity of the endogenous peptide, and thus the protein, can be determined. The use of deuterated reagents can be a cost-effective alternative to ¹³C- and ¹⁵N-labeled standards for protein quantification.[21]
Conclusion
The field of protein quantification offers a diverse toolbox of methods, each with its own set of capabilities and limitations. For routine and rapid measurements where high precision is not paramount, colorimetric assays like the BCA and Bradford methods remain valuable. However, for applications demanding high accuracy, specificity, and the ability to analyze complex samples, mass spectrometry-based techniques are the methods of choice. The development of novel isotopic labeling reagents continues to expand the possibilities for precise and robust protein quantification. While the specific application of this compound in a dedicated quantification assay is not yet documented, the principles of its potential use are well-established within the framework of stable isotope dilution mass spectrometry. As proteomics research advances, the harmonization of protocols and the thorough validation of new reagents will be critical for ensuring the inter-laboratory comparability and reliability of protein quantification data.
References
- 1. Comparing BCA, Bradford, and UV protein quantification methods for scientists | Proteintech Group [ptglab.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. opentrons.com [opentrons.com]
- 4. citeqbiologics.com [citeqbiologics.com]
- 5. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Absolute Protein Quantification Using SILAC Internal Standard and Full-Length Protein Calibrators (TAQSI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Absolute Protein Quantification Using SILAC Internal Standard and Full-Length Protein Calibrators (TAQSI) | Springer Nature Experiments [experiments.springernature.com]
- 11. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 13. Mass spectrometry based targeted protein quantification: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tricine | 5704-04-1 [chemicalbook.com]
- 17. Tricine - Wikipedia [en.wikipedia.org]
- 18. goldbio.com [goldbio.com]
- 19. Tricine Gel Recipe For Low Molecular Weight Proteins | Proteintech Group [ptglab.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Revival of deuterium-labeled reagents for protein quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving the Small Stuff: A Head-to-Head Comparison of Tricine and Glycine Buffer Systems in SDS-PAGE
For researchers, scientists, and drug development professionals working with peptides and low molecular weight proteins, achieving high-resolution separation in SDS-PAGE is paramount. The choice of buffer system can be the determining factor between sharp, well-defined bands and frustratingly fuzzy or unresolved results. This guide provides an in-depth comparison of the two most common buffer systems, Tricine and glycine, with a focus on their performance in separating small proteins.
The standard Laemmli sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) system, which utilizes a glycine-based buffer, is a workhorse in molecular biology for separating a broad range of proteins.[1] However, its resolving power diminishes significantly for proteins and peptides under 30 kDa.[2][3] For this reason, the Tricine-based buffer system, developed by Schägger and von Jagow, has become the preferred method for analyzing small proteins.[4][5]
The Chemical Distinction: Why Tricine Outperforms Glycine for Small Proteins
The key to understanding the superior performance of the Tricine system lies in the differing properties of the trailing ions: Tricine and glycine. In a discontinuous buffer system, proteins are first concentrated in a "stacking" gel between a highly mobile leading ion (typically chloride) and a slower trailing ion.[6][7]
The pKa of Tricine (8.15) is lower than that of glycine (9.6).[8][9] This means that at the pH of the stacking gel (typically around 6.8), Tricine has a higher negative charge and thus greater electrophoretic mobility than glycine.[10] This increased mobility allows for more efficient stacking of low molecular weight proteins and peptides.[11]
In the traditional glycine-based system, small proteins can co-migrate with the SDS micelle front, leading to poor resolution and diffuse bands.[4][12] The faster-moving Tricine ions in the Tricine system effectively separate the small proteins from the SDS front, resulting in sharper bands and significantly improved resolution in the low molecular weight range.[4][13]
Performance at a Glance: Tricine vs. Glycine
| Feature | Tricine Buffer System | Glycine (Laemmli) Buffer System |
| Optimal Separation Range | 1 - 100 kDa, especially effective for < 30 kDa[8][14] | 30 - 250 kDa[11] |
| Resolution of Small Proteins (<20 kDa) | High, sharp bands[2][15] | Poor, often diffuse or unresolved[2][8] |
| Mechanism for Improved Resolution | Faster moving Tricine ions separate small proteins from the SDS front[4][13] | Small proteins can co-migrate with the SDS front, causing poor resolution[4][12] |
| Acrylamide Concentration | Allows for the use of lower acrylamide concentrations for small proteins[2] | Often requires high acrylamide concentrations or gradient gels for small proteins[2] |
| Compatibility with Downstream Applications | Ideal for direct protein sequencing from PVDF membranes as Tricine does not interfere[12] | Glycine can interfere with some sequencing chemistries. |
| Potential for Protein Modification | Lower pH of the buffer system minimizes the risk of unwanted protein modifications[12] | Higher pH can potentially lead to modifications of sensitive proteins. |
Visualizing the Difference: Ion Mobility and Stacking
Caption: Ion stacking differences in Glycine and Tricine SDS-PAGE.
Experimental Protocols
Tricine-SDS-PAGE Protocol for Small Proteins
This protocol is optimized for the separation of proteins in the 1-30 kDa range.
1. Gel Preparation:
-
Separating Gel (e.g., 16.5% T, 3% C):
-
Acrylamide/Bis-acrylamide solution (49.5% T, 6% C): 10.0 ml
-
Gel Buffer (3.0 M Tris, 0.3% SDS, pH 8.45): 10.0 ml
-
Glycerol: 3.3 g (final concentration ~10%)
-
ddH₂O: to 30 ml
-
10% Ammonium Persulfate (APS): 150 µl
-
TEMED: 15 µl
-
-
Stacking Gel (4% T, 3% C):
-
Acrylamide/Bis-acrylamide solution (49.5% T, 3% C): 1.2 ml
-
Gel Buffer (3.0 M Tris, 0.3% SDS, pH 8.45): 3.0 ml
-
ddH₂O: to 12 ml
-
10% APS: 60 µl
-
TEMED: 12 µl
-
2. Buffer Preparation:
-
Anode Buffer (Lower Tank): 0.2 M Tris-HCl, pH 8.9
-
Cathode Buffer (Upper Tank): 0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH 8.25
3. Sample Preparation:
-
Mix protein sample with an equal volume of 2x Tricine Sample Buffer (e.g., 100 mM Tris-HCl pH 6.8, 24% glycerol, 8% SDS, 0.02% Coomassie blue G-250, 200 mM DTT).
-
Heat at 85°C for 2 minutes.[13]
4. Electrophoresis:
-
Run the gel at a constant voltage. Start at a low voltage (e.g., 30V) for the first hour to allow for proper stacking, then increase to a higher voltage (e.g., 100-150V) for the separation.[8]
Standard Glycine (Laemmli)-SDS-PAGE Protocol
This protocol is suitable for a broad range of proteins but less effective for those under 30 kDa.
1. Gel Preparation:
-
Separating Gel (e.g., 12%):
-
30% Acrylamide/Bis-acrylamide solution (29:1): 4.0 ml
-
1.5 M Tris-HCl, pH 8.8: 2.5 ml
-
10% SDS: 100 µl
-
ddH₂O: 3.3 ml
-
10% APS: 50 µl
-
TEMED: 5 µl
-
-
Stacking Gel (5%):
-
30% Acrylamide/Bis-acrylamide solution (29:1): 0.83 ml
-
1.0 M Tris-HCl, pH 6.8: 0.63 ml
-
10% SDS: 50 µl
-
ddH₂O: 3.4 ml
-
10% APS: 25 µl
-
TEMED: 5 µl
-
2. Buffer Preparation:
-
Running Buffer (1x): 25 mM Tris, 192 mM Glycine, 0.1% SDS, pH 8.3
3. Sample Preparation:
-
Mix protein sample with an equal volume of 2x Laemmli Sample Buffer (e.g., 62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol, 5% β-mercaptoethanol, 0.01% bromophenol blue).
-
Heat at 95-100°C for 5 minutes.
4. Electrophoresis:
-
Run the gel at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom of the gel.
Experimental Workflow: A Comparative Approach
Caption: Workflow for comparing Tricine and Glycine SDS-PAGE.
Conclusion
For researchers focused on the analysis of small proteins and peptides, the Tricine-SDS-PAGE system offers clear advantages over the traditional glycine-based Laemmli system. Its ability to provide superior resolution, sharper bands, and compatibility with downstream applications like protein sequencing makes it an indispensable tool. While the Laemmli system remains suitable for a broad range of higher molecular weight proteins, adopting the Tricine system is a critical step for achieving accurate and reproducible results in the challenging low molecular weight realm.
References
- 1. Overview of Electrophoresis | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. electrochemsci.org [electrochemsci.org]
- 3. Western blot protocol for low molecular weight proteins [abcam.com]
- 4. One-Dimensional SDS Gel Electrophoresis of Peptides and Small Proteins with Pre-Cast Gels | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Tricine-sodium dodecyl sulfate-polyacrylamide gel electrophoresis for the separation of proteins in the range from 1 to 100 kDa. | Sigma-Aldrich [sigmaaldrich.com]
- 6. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Microfluidic Western Blotting of Low-Molecular-Mass Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How To Optimize Your Results With Low MW Proteins | Proteintech Group [ptglab.com]
- 12. Specialized Protein Gels Support— Getting Started | Thermo Fisher Scientific - CZ [thermofisher.com]
- 13. One-Dimensional SDS Gel Electrophoresis of Peptides and Small Proteins with Pre-Cast Gels | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. conductscience.com [conductscience.com]
- 15. Tech Tips | In search of low molecular weight proteins | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
Safety Operating Guide
Proper Disposal of Tricine-d8: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Tricine-d8 in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure safety and regulatory compliance.
Key Physical and Chemical Properties Relevant to Disposal
Understanding the properties of Tricine is crucial for its safe disposal. The following table summarizes key data points.
| Property | Value | Significance for Disposal |
| Physical State | Solid (crystalline powder)[1] | As a solid, it can become airborne dust. Care should be taken to avoid creating dust during handling and disposal.[2][3] |
| Melting Point | 186-188 °C (decomposes)[4] | Decomposes on heating, indicating thermal instability at high temperatures. |
| Water Solubility | Soluble[4] | High solubility means it can be disposed of as an aqueous solution, but this should be done in accordance with local wastewater regulations. |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)[1][2] | Incineration should be performed in a facility equipped to handle these combustion byproducts. |
| Stability | Stable under normal conditions[1] | The material is not reactive under standard laboratory conditions. |
| Incompatible Materials | Strong oxidizing agents[1] | Should not be mixed with strong oxidizers in the same waste container to prevent chemical reactions. |
Step-by-Step Disposal Procedures for this compound
The following procedures provide a framework for the safe disposal of this compound in various forms. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and local regulations.
1. Unused or Expired Solid this compound:
-
Step 1: Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[1][5]
-
Step 2: Containerization: Place the solid this compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any relevant hazard information (e.g., "Combustible Solid").
-
Step 3: Waste Collection: Transfer the sealed container to your laboratory's designated chemical waste collection area.
-
Step 4: Professional Disposal: The chemical waste will be collected by your institution's EHS department or a licensed chemical waste disposal company for incineration or other appropriate disposal methods.
2. Aqueous Solutions of this compound:
-
Step 1: Check Local Regulations: Before disposing of any aqueous solution down the drain, verify with your local EHS office if this is permissible. Many institutions have specific rules regarding the disposal of chemical solutions.
-
Step 2: Neutralization (if required): Tricine is a buffering agent and solutions are generally near neutral pH. However, if the solution has been mixed with acidic or basic substances, it should be neutralized to a pH between 6 and 8 before disposal.
-
Step 3: Drain Disposal (if permitted): If permitted, flush the solution down the drain with copious amounts of water to dilute it.
-
Step 4: Chemical Waste (if drain disposal is not permitted): If drain disposal is not allowed, collect the aqueous waste in a labeled container and dispose of it through your institution's chemical waste program.
3. Contaminated Materials (e.g., gloves, weigh boats, paper towels):
-
Step 1: Segregation: Separate contaminated materials from regular trash.
-
Step 2: Bagging: Place all solid materials contaminated with this compound into a designated chemical waste bag or container.
-
Step 3: Disposal: Dispose of the bag or container through your institution's chemical waste stream. Do not dispose of these materials in the regular trash.
4. Spill Cleanup:
-
Step 1: Control the Spill: For small spills of solid this compound, avoid creating dust.
-
Step 2: Cleanup: Gently sweep up the spilled material and place it in a sealed container for chemical waste disposal.[2] For liquid spills, use an absorbent material to contain and collect the spill.[5]
-
Step 3: Decontamination: Clean the spill area with soap and water.
-
Step 4: Waste Disposal: Dispose of all cleanup materials (including contaminated absorbent pads and gloves) as chemical waste.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
By following these procedures and consulting with your institution's safety office, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
